molecular formula C12H9FOS B1304243 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone CAS No. 886361-46-2

1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone

Cat. No.: B1304243
CAS No.: 886361-46-2
M. Wt: 220.26 g/mol
InChI Key: JJDDBZXRWFKKTH-UHFFFAOYSA-N
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Description

1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone ( 886361-46-2) is a high-value chemical building block in materials science research. This compound serves as a critical synthetic intermediate in the development of advanced organic electronic materials. Specifically, it is utilized in the synthesis of conjugated monomers and polymers, such as those based on thieno[3,2-b]thiophene scaffolds . These polymers are promising p-type organic semiconductors investigated for use in applications like organic light-emitting diodes (OLEDs), organic solar cells, and electrochromic devices . The incorporation of the strong electron-withdrawing fluorophenyl group enhances the electron affinity and can improve the planarity of the resulting molecular structures, which contributes to higher charge carrier mobility and environmental stability in the final polymer . With a molecular formula of C12H9FOS and a molecular weight of 220.26, it should be stored sealed in a dry environment, ideally between 2-8°C . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-[5-(4-fluorophenyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDDBZXRWFKKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382400
Record name 1-[5-(4-Fluorophenyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-46-2
Record name 1-[5-(4-Fluorophenyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the NMR Analysis of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide detailed information about the molecular structure of a compound in solution. This guide offers a comprehensive, in-depth analysis of 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone, a heterocyclic ketone that serves as a crucial building block in medicinal chemistry, notably as an intermediate in the synthesis of therapeutic agents like the SGLT2 inhibitor, Canagliflozin[1].

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. We will delve into the foundational principles of NMR, detail a robust experimental protocol, and provide a thorough analysis of the ¹H and ¹³C NMR spectra, ensuring a self-validating approach to structural confirmation.

Foundational Concepts: Predicting the Spectrum

Before delving into the experimental data, a foundational understanding of the molecule's structure allows us to predict the key features of its NMR spectra. The structure of this compound contains three distinct moieties, each with characteristic NMR signatures: an acetyl group, a 2,5-disubstituted thiophene ring, and a para-substituted fluorophenyl ring.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Nodes for the atoms with positions C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="1.5,0!"]; S [label="S", pos="0.75,1.5!"]; C3 [label="C3", pos="-0.75,1.5!"]; C4 [label="C4", pos="-1.5,0!"]; C5 [label="C5", pos="-3,0!"]; C6 [label="C6", pos="-4,1!"]; C7 [label="C7", pos="-5,1!"]; C8 [label="C8", pos="-5.5,0!"]; C9 [label="C9", pos="-4.5,-1!"]; C10 [label="C10", pos="-3.5,-1!"]; F [label="F", pos="-6.5,0!"]; C11 [label="C11", pos="2.5,1!"]; O [label="O", pos="2.5,2!"]; C12 [label="C12", pos="3.5,0!"]; H1 [label="H", pos="-1.1,2.2!"]; H2 [label="H", pos="-2.2,-0.5!"]; H3 [label="H", pos="-3.8,1.8!"]; H4 [label="H", pos="-5.8,1.8!"]; H5 [label="H", pos="-4.7,-1.8!"]; H6 [label="H", pos="-2.7,-1.8!"]; H_Me1 [label="H", pos="4.2,0.5!"]; H_Me2 [label="H", pos="4.2,-0.5!"]; H_Me3 [label="H", pos="3.2,-0.7!"];

// Edges to form the bonds C1 -- C2; C2 -- S; S -- C3; C3 -- C4; C4 -- C1; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C8 -- F; C2 -- C11; C11 -- O [style=double]; C11 -- C12; C3 -- H1; C1 -- H2; C6 -- H3; C7 -- H4; C9 -- H5; C10 -- H6; C12 -- H_Me1; C12 -- H_Me2; C12 -- H_Me3;

// Labels for rings and groups label_thiophene [label="Thiophene Ring", pos="0, -1!", fontsize=10, fontcolor="#5F6368"]; label_phenyl [label="Fluorophenyl Ring", pos="-4.5, -2!", fontsize=10, fontcolor="#5F6368"]; label_acetyl [label="Acetyl Group", pos="3, 1.5!", fontsize=10, fontcolor="#5F6368"]; } enddot Caption: Molecular structure of this compound.

Based on this structure, we can anticipate the following:

  • ¹H NMR: We expect to see signals for the two distinct protons on the thiophene ring, two sets of protons on the fluorophenyl ring, and a single signal for the three equivalent protons of the methyl group.

  • ¹³C NMR: We anticipate signals for the carbonyl carbon, the methyl carbon, and the ten aromatic carbons of the thiophene and fluorophenyl rings. Due to the symmetry of the p-fluorophenyl group, only four signals are expected for these six carbons.

Experimental Protocol: Ensuring Data Integrity

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[2] A flawed sample will yield a spectrum with broad lines, poor resolution, and artifacts that can obscure crucial information. The following protocol is a self-validating system designed to produce high-quality, reproducible data.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-25 mg of Sample B Dissolve in 0.6-0.7 mL CDCl3 in a Vial A->B C Filter Solution into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H and 13C Spectra E->F G Process Spectra (FT, Phase, Baseline) F->G H Calibrate Chemical Shift (TMS at 0 ppm) G->H I Assign Signals & Interpret Data H->I J J I->J Structural Confirmation

Step-by-Step Sample Preparation Protocol
  • Material Weighing: Accurately weigh between 5-25 mg of this compound for a standard ¹H NMR spectrum.[2][3] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its convenient residual solvent peak at 7.26 ppm for reference.[4]

  • Dissolution: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃.[4] Using a secondary vial allows for effective mixing via vortexing to ensure complete dissolution.[2]

  • Filtration: To remove any particulate matter which can degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] The final solution must be transparent.[5]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm, providing a reference point for all other chemical shifts.[6][7] A single drop of TMS can be added to a larger volume of deuterated solvent that is then used for multiple samples.[3]

  • Tube Cleaning: Ensure the NMR tube is meticulously cleaned, typically by rinsing with acetone and drying overnight in a fume hood, and that the exterior is wiped clean before insertion into the spectrometer to prevent probe contamination.[5]

Spectroscopic Analysis and Interpretation

The following analysis is based on established principles of NMR spectroscopy and data from analogous thiophene-based structures.[8][9][10]

¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and spin-spin coupling.[11][12]

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)IntegrationAssignment
1~7.70Doublet (d)~4.01HThiophene H (position 3)
2~7.65Triplet of doublets (td) or Multiplet (m)Ortho: ~8.8, Meta: ~5.52HPhenyl H (ortho to F)
3~7.30Doublet (d)~4.01HThiophene H (position 4)
4~7.15Triplet (t)~8.82HPhenyl H (meta to F)
5~2.55Singlet (s)N/A3HAcetyl CH₃

Causality and Interpretation:

  • Thiophene Protons (Signals 1 & 3): The two protons on the thiophene ring are in different chemical environments and thus appear as distinct signals. They are adjacent to each other, resulting in mutual splitting into doublets. The typical coupling constant for adjacent protons on a thiophene ring (³JHH) is in the range of 3-5 Hz. The proton at position 3 is deshielded relative to the proton at position 4 due to the anisotropic effect of the adjacent acetyl group.

  • Fluorophenyl Protons (Signals 2 & 4): The para-substitution pattern results in two sets of chemically equivalent protons. The protons ortho to the fluorine atom (Signal 2) are coupled to both the adjacent meta protons (³JHH) and the fluorine atom (³JHF), often resulting in a complex multiplet that can appear as a triplet of doublets. The protons meta to the fluorine (Signal 4) are coupled to the ortho protons and appear as a triplet. The electron-withdrawing nature of the fluorine atom deshields the ortho protons more significantly.

  • Acetyl Protons (Signal 5): The three protons of the methyl group are equivalent and have no adjacent protons, so they appear as a sharp singlet. Its chemical shift around 2.55 ppm is characteristic of a methyl group attached to a carbonyl adjacent to an aromatic ring.

¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

SignalChemical Shift (δ, ppm) (Predicted)Assignment
1~190.5Carbonyl C=O
2~163.0 (d, ¹JCF ≈ 250 Hz)Phenyl C-F
3~148.0Thiophene C (ipso to phenyl)
4~143.0Thiophene C (ipso to acetyl)
5~134.5Thiophene CH (position 3)
6~128.0 (d, ³JCF ≈ 8 Hz)Phenyl CH (ortho to F)
7~126.0Thiophene CH (position 4)
8~125.5 (d, ⁴JCF ≈ 3 Hz)Phenyl C (ipso to thiophene)
9~116.0 (d, ²JCF ≈ 22 Hz)Phenyl CH (meta to F)
10~26.5Acetyl CH₃

Causality and Interpretation:

  • Carbonyl Carbon (Signal 1): The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift of ~190.5 ppm.

  • Aromatic Carbons (Signals 2-9): The carbons of the aromatic rings appear in the typical range of 115-165 ppm. A key feature is the coupling of the phenyl carbons to the fluorine atom. The carbon directly attached to fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The other phenyl carbons show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), which can also result in doublet signals.

  • Methyl Carbon (Signal 10): The acetyl methyl carbon is shielded and appears at a characteristic upfield shift of ~26.5 ppm.

Conclusion

The comprehensive NMR analysis of this compound provides an unambiguous confirmation of its chemical structure. Through the logical interpretation of chemical shifts, integration values, and coupling patterns in both ¹H and ¹³C NMR spectra, every proton and carbon atom can be confidently assigned. The methodologies and protocols outlined in this guide represent a robust framework for ensuring the scientific integrity of structural elucidation tasks. For researchers and professionals in drug development, mastering these analytical techniques is not merely procedural but is fundamental to accelerating the discovery and ensuring the quality of new therapeutic agents.

References

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  • ResearchGate. How to Prepare Samples for NMR. [Link]

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  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • Catak, S., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]

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  • Page, T. F., et al. (1964). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

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  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • OpenOChem Learn. Interpreting. [Link]

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  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • Hernandez-Perez, J. M., et al. (2020). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. PMC - NIH. [Link]

  • SpectraBase. 1-(5-(4-N,N-Dimethylaminophenyl)thiophen-2-yl)ethanone - Optional[13C NMR]. [Link]

  • Preprints.org. (perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl. [Link]

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  • PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

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Sources

An In-depth Technical Guide to the Biological Significance of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone: A Keystone Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological significance of the synthetic compound 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone. While direct biological activity data for this specific ketone is limited, its strategic value lies in its role as a versatile intermediate for the synthesis of a diverse array of pharmacologically active molecules. This document will explore the known biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—of key derivatives synthesized from this thiophene-based precursor, most notably chalcones. We will delve into the synthetic pathways, mechanisms of action of the derivatives, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a resource for researchers in medicinal chemistry and drug discovery, highlighting the potential of this compound as a foundational scaffold for the development of novel therapeutics.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged heterocyclic scaffold in drug discovery, prized for its bioisosteric similarity to a phenyl ring but with distinct electronic properties that can enhance pharmacological activity and improve pharmacokinetic profiles.[1][2] Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2] The compound this compound emerges as a compound of significant interest, not for its intrinsic biological activity, but as a critical starting material for more complex molecules with therapeutic potential. The presence of a fluorine atom on the phenyl ring can further enhance metabolic stability and binding affinity to biological targets.

Synthetic Utility of this compound

The primary value of this compound in medicinal chemistry is its utility as a precursor in the synthesis of various bioactive compounds. The acetyl group at the 2-position of the thiophene ring is a reactive handle for a variety of chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds renowned for their wide range of biological activities.[3][4] They are synthesized via a base- or acid-catalyzed Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde.[4][5] In this context, this compound serves as the ketone component.

Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide (NaOH), dropwise.[4]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.

  • Purification: Filter the crude product, wash with cold water until the filtrate is neutral, and then dry. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activities of Derivatives

The biological activities of compounds derived from this compound are diverse and significant. The following sections will detail the key therapeutic areas where these derivatives have shown promise.

Anticancer Activity

Chalcones derived from various heterocyclic ketones, including thiophene-based structures, have demonstrated potent anticancer activity against a range of human cancer cell lines.[6][7]

Mechanism of Action: The anticancer effects of thiophene-containing chalcones are often attributed to their ability to induce apoptosis and cause cell cycle arrest.[8] Some derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 and Akt pathways.[9] Furthermore, certain thiophene derivatives can target tubulin polymerization, leading to mitotic arrest and subsequent cell death.[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.[10]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Antimicrobial Activity

Thiophene derivatives, including chalcones, are known to possess significant antimicrobial properties against a spectrum of bacteria and fungi.[11][12]

Mechanism of Action: The antimicrobial action of these compounds can be multifaceted. For some derivatives, the proposed mechanism involves the inhibition of essential microbial enzymes or disruption of the cell membrane.[12] In the case of a thiophenyl-substituted pyrimidine derivative, the antibacterial effect was attributed to the inhibition of FtsZ polymerization, a key protein in bacterial cell division.[12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) for susceptibility testing.

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Chronic inflammatory diseases pose a significant health challenge, and thiophene-based compounds have emerged as promising candidates for the development of new anti-inflammatory drugs.[13][14]

Mechanism of Action: The anti-inflammatory effects of many thiophene derivatives are linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade.[13] Some compounds have also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use Wistar rats as the animal model for acute inflammation.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to different groups of rats. Include a control group receiving the vehicle and a standard drug group (e.g., diclofenac).[16]

  • Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.[14]

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Structure-Activity Relationships (SAR)

The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents on the aromatic rings. For instance, in the case of chalcones, the presence of electron-donating or electron-withdrawing groups on the aldehyde-derived phenyl ring can significantly modulate their anticancer and antimicrobial potency. Hydroxyl groups, in particular, have been shown to enhance the antioxidant and antimicrobial properties of chalcones.[11]

Future Perspectives and Conclusion

While this compound may not exhibit significant biological activity on its own, its importance as a synthetic intermediate is undeniable. The diverse and potent biological activities of its derivatives, particularly chalcones, underscore its value in drug discovery and development. Future research should focus on synthesizing and screening a wider library of derivatives to explore their full therapeutic potential. In silico studies, such as molecular docking, can aid in the rational design of more potent and selective compounds.[17]

Visualizations

Diagram 1: Synthesis of Chalcones from this compound

G A This compound C Claisen-Schmidt Condensation (Base or Acid Catalyst) A->C B Aromatic Aldehyde B->C D Chalcone Derivative (1,3-Diaryl-2-propen-1-one) C->D

Caption: Synthetic pathway for chalcone derivatives.

Diagram 2: General Mechanism of Action for Anticancer Chalcones

G cluster_0 Chalcone Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects A Thiophene-based Chalcone B Tubulin Polymerization A->B Inhibition C Signaling Pathways (e.g., VEGFR-2, Akt) A->C Inhibition D Mitochondria A->D Induction of Mitochondrial Dysfunction E Mitotic Arrest B->E F Inhibition of Proliferation C->F G Apoptosis Induction D->G H Anticancer Activity E->H F->H G->H

Caption: Proposed anticancer mechanisms of chalcones.

References

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  • Synthesis and biological activities of some chalcone derivatives. (URL: [Link])

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  • Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. (URL: [Link])

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (URL: [Link])

  • Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. (URL: [Link])

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Sources

An In-Depth Technical Guide to 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Cornerstone in Medicinal Chemistry

Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, demonstrating a remarkable breadth of biological activities. The thiophene ring system is a key pharmacophore in numerous FDA-approved drugs, spanning therapeutic areas such as cardiovascular disease, oncology, and neurology.[1] The physicochemical properties of the thiophene nucleus, including its electron-rich nature and its ability to act as a bioisosteric replacement for the phenyl ring, contribute to its versatility in drug design, often enhancing metabolic stability and target binding affinity.[1]

This technical guide delves into the synthesis, biological activities, and structure-activity relationships (SAR) of a specific and promising class of thiophene-containing compounds: derivatives and analogs of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone . This core structure serves as a versatile template for the development of novel therapeutic agents, with research highlighting its potential in areas such as oncology, and anti-inflammatory applications. For researchers, scientists, and drug development professionals, this guide aims to provide a comprehensive resource, complete with detailed experimental protocols and mechanistic insights, to facilitate the exploration and advancement of this important class of molecules.

Synthetic Strategies: Building the this compound Core and its Derivatives

The synthesis of this compound and its analogs typically involves a multi-step process, beginning with the formation of the 2-arylthiophene backbone, followed by acylation and subsequent derivatization.

Synthesis of the 2-(4-Fluorophenyl)thiophene Intermediate

A common route to the 2-(4-fluorophenyl)thiophene intermediate involves a diazotization and coupling reaction. This method offers mild reaction conditions suitable for industrial-scale production.[2]

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)thiophene [2]

  • Step 1: Diazonium Salt Formation

    • To a reaction vessel, add para-fluoroaniline, an alcohol (e.g., isopropanol), thiophene, and copper powder.

    • Stir the mixture uniformly and cool to 0-5 °C.

    • Slowly add a suitable acid (e.g., concentrated hydrochloric acid) while maintaining the temperature at 0-5 °C.

    • Add a solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5 °C.

    • Maintain the reaction mixture at this temperature for 2 hours to allow for the complete formation of the para-fluoroaniline diazonium salt.

  • Step 2: Coupling Reaction

    • Intensively stir the prepared diazonium salt solution and cool it to 0-5 °C.

    • Slowly drip an alkali solution into the diazonium salt, strictly controlling the reaction temperature at 0-5 °C.

    • Allow the reaction to proceed for 5 hours at 0-5 °C.

    • Following the reaction, distill the mixture to recover the solvent.

    • Extract the product with chloroform.

    • Dry the organic layer and distill off the solvent.

    • Recrystallize the residue from methanol to obtain the final product, 2-(4-fluorophenyl)thiophene.

Friedel-Crafts Acylation: Introducing the Ethanone Moiety

The key step in the synthesis of the core molecule is the Friedel-Crafts acylation of the 2-(4-fluorophenyl)thiophene intermediate. This electrophilic aromatic substitution introduces the acetyl group at the 5-position of the thiophene ring.[3][4]

Experimental Protocol: Friedel-Crafts Acylation of 2-(4-Fluorophenyl)thiophene (Adapted from general procedures for thiophene acylation[4])

  • Materials:

    • 2-(4-Fluorophenyl)thiophene

    • Acetic anhydride (acylating agent)

    • Solid acid catalyst (e.g., Hβ zeolite)

    • Solvent (if necessary, though solvent-free conditions are often possible)

  • Procedure:

    • In a round-bottomed flask equipped with a condenser and magnetic stirrer, combine 2-(4-fluorophenyl)thiophene and acetic anhydride (a molar ratio of 1:3 is a good starting point).[4]

    • Add the solid acid catalyst (e.g., Hβ zeolite).

    • Heat the reaction mixture to 60°C with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter to recover the catalyst. The catalyst can often be regenerated and reused.[4]

    • The filtrate contains the desired product, this compound. Further purification can be achieved through recrystallization or column chromatography.

Derivatization: Expanding the Chemical Space

The ethanone moiety of the core structure is a versatile handle for further chemical modifications, most notably through Claisen-Schmidt condensation to form chalcone derivatives.[5][6]

Experimental Protocol: Synthesis of Chalcone Derivatives [6]

  • Dissolve this compound and a selected aromatic aldehyde in ethanol.

  • Add a 40% aqueous solution of sodium hydroxide or potassium hydroxide dropwise to the stirred mixture.[5][6]

  • Continue stirring at room temperature for several hours.

  • Neutralize the reaction mixture with dilute acid (e.g., HCl) to precipitate the chalcone.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified chalcone derivative.

Key Derivatives and Analogs: A Spectrum of Biological Activity

The this compound scaffold has been primarily explored for its potential as an anticancer and anti-inflammatory agent. The following sections will detail the biological activities of key derivatives and analogs.

Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of kinases and the disruption of microtubule assembly.[7]

  • Tubulin Polymerization Inhibition: Several thiophene-based compounds have been shown to exert their antimitotic effects by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

  • Kinase Inhibition: The thiophene scaffold is present in numerous kinase inhibitors.[5] Fused thiophene systems, in particular, have been utilized in the development of potent inhibitors of targets such as VEGFR-2 and AKT.[5]

Table 1: Anticancer Activity of Selected Thiophene Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Tetrahydrobenzo[b]thiophene urea derivative (BU17)A549 (Lung)Not specified, but identified as most potentTubulin polymerization inhibition, WEE1 kinase inhibition[7]
Thienopyrimidine derivative (3b)HepG2 (Liver)3.105VEGFR-2 and AKT inhibition[5]
Thienopyrimidine derivative (4c)HepG2 (Liver)3.023VEGFR-2 and AKT inhibition[5]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b)HepG-2 (Liver)4.37Dihydrofolate reductase (DHFR) inhibition (predicted)[8]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b)A-549 (Lung)8.03Dihydrofolate reductase (DHFR) inhibition (predicted)[8]
Anti-inflammatory Activity

Thiophene derivatives have long been recognized for their anti-inflammatory properties, with some compounds acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9] Chalcone derivatives of 2-acetylthiophene have shown moderate to considerable anti-inflammatory activity in preclinical models.[5][10]

Table 2: Anti-inflammatory Activity of Selected Thiophene Derivatives

Compound ClassIn Vivo/In Vitro ModelActivityReference
Chalcones of 2-acetylthiopheneCarrageenan-induced rat paw edemaModerate to considerable reduction in edema[5][10]
Tetrasubstituted thiophene derivative (11f)Carrageenan-induced rat paw edema48.94% protection[11][12]
2-amino-thiophenic derivativesMouse paw edema modelReduction in edema similar to diclofenac[9]
Antimicrobial Activity

The thiophene scaffold is also a component of various antimicrobial agents. Thiophene derivatives have shown activity against a range of bacteria and fungi, including drug-resistant strains.[13]

Table 3: Antimicrobial Activity of Selected Thiophene Derivatives

Compound ClassTest OrganismMICReference
Thiophene-isoxazole derivative (PUB9)Staphylococcus aureus< 0.125 mg/mL[1]
Thiophene-isoxazole derivative (PUB9)Pseudomonas aeruginosa0.125 - 0.25 mg/mL[1]
Thiophene-isoxazole derivative (PUB9)Candida albicans0.125 - 0.25 mg/mL[1]
Thiophene derivatives (4, 8)Colistin-Resistant Escherichia coli8 - 32 mg/L[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be significantly modulated by structural modifications.

SAR_Analysis cluster_R1 R1 Substitutions (Phenyl Ring) cluster_R2 R2 Modifications (Ethanone Moiety) Core This compound Core R1_F 4-Fluoro (Core) Core->R1_F Enhances lipophilicity, may improve BBB penetration [2] R2_Chalcone Chalcone Formation (-CH=CH-Ar) Core->R2_Chalcone Often confers anti-inflammatory and anticancer activity [4, 14] R1_H H R1_Cl Chloro R1_Br Bromo R1_Me Methyl R1_OMe Methoxy R2_Heterocycle Heterocycle Formation (e.g., Pyrazole, Pyrimidine) R2_Chalcone->R2_Heterocycle Further cyclization can lead to diverse biological activities

Caption: Key areas for structure-activity relationship (SAR) exploration.

  • Substituents on the 5-Phenyl Ring: The nature and position of substituents on the phenyl ring at the 5-position of the thiophene can influence activity. The 4-fluoro substituent in the core molecule is a common feature in many bioactive compounds and can enhance properties like metabolic stability and binding affinity.

  • Modifications of the 2-Acetyl Group: The acetyl group is a key point for derivatization.

    • Chalcone Formation: Condensation with various aromatic aldehydes to form chalcones is a widely used strategy. The substituents on the second aromatic ring of the chalcone moiety play a crucial role in determining the biological activity.

    • Heterocycle Formation: The α,β-unsaturated ketone of the chalcone can serve as a precursor for the synthesis of various heterocyclic systems, such as pyrazoles and pyrimidines, which often exhibit a distinct pharmacological profile.

Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with multiple cellular targets.

Disruption of Microtubule Dynamics

A significant mechanism of anticancer activity for some thiophene derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.[7]

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Inhibition of Polymerization Microtubules->Tubulin Depolymerization Compound Thiophene Derivative Compound->Tubulin Binds to Tubulin Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Kinase Signaling Pathway Inhibition

Many thiophene-based compounds function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5] For instance, derivatives have been shown to inhibit VEGFR-2, a key regulator of angiogenesis, and AKT, a central node in cell survival pathways.

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Compound Thiophene Derivative Compound->RTK Inhibits Compound->AKT Inhibits

Caption: Inhibition of kinase signaling pathways.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is essential. The following are detailed protocols for key biological evaluations.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[14]

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase's activity.

  • Materials:

    • Kinase of interest (e.g., AKT, VEGFR-2)

    • Kinase substrate peptide

    • ATP

    • Test compounds

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 96-well plates

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO.

    • Kinase Reaction: In a 96-well plate, add the serially diluted compound or DMSO control. Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate Reaction: Add the substrate/ATP mixture to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.

    • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)[7]

This assay monitors the assembly of purified tubulin into microtubules using a fluorescent reporter.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP

    • Glycerol

    • Fluorescent reporter dye (e.g., DAPI)

    • Test compounds

    • Positive controls (e.g., Nocodazole, Paclitaxel)

    • Black, opaque 96-well plates

  • Procedure:

    • Plate Preparation: Pre-warm the 96-well plate to 37°C.

    • Compound Addition: Add the test compound, positive controls, or vehicle control to the appropriate wells.

    • Reaction Mix Preparation: On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

    • Initiate Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

    • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60 minutes.

    • Data Analysis: Plot the fluorescence intensity versus time. Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of the fluorescence increase. Calculate the IC50 value by plotting the maximum polymerization rate or the plateau fluorescence as a function of the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[1]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Materials:

    • Test microorganisms (bacteria or fungi)

    • Appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria)

    • Test compounds

    • Sterile 96-well microtiter plates

  • Procedure:

    • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

    • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

    • Inoculation: Add 100 µL of the diluted microbial suspension to each well.

    • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the diverse biological activities exhibited by its analogs, makes it an attractive starting point for medicinal chemistry campaigns targeting cancer, inflammation, and infectious diseases.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Systematic exploration of a wider range of substituents on both the phenyl and thiophene rings, as well as modifications of the linker between the two aromatic systems, could lead to the discovery of compounds with improved potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds is crucial for their rational optimization and clinical development.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of these promising thiophene derivatives from the laboratory to the clinic.

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Methodological & Application

Synthesis of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone: An Application Note and Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene Moieties in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to serve as a bioisostere for the phenyl group have made it a cornerstone in the design of novel therapeutics across a wide range of disease areas, including oncology, neurology, and infectious diseases.[2] The sulfur atom within the five-membered ring can engage in hydrogen bonding, enhancing drug-receptor interactions.[2] The target molecule of this guide, 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone, is a key synthetic intermediate for the development of more complex pharmaceutical agents. Notably, it serves as a crucial building block in the synthesis of impurities of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[3] This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this valuable compound, tailored for researchers and scientists in drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step synthetic sequence. This strategy leverages a robust palladium-catalyzed cross-coupling reaction followed by a classic electrophilic aromatic substitution.

Overall Synthetic Scheme:

Synthetic_Scheme Reactant1 2-Bromothiophene Intermediate 2-(4-Fluorophenyl)thiophene Reactant1->Intermediate Suzuki-Miyaura Coupling (Pd Catalyst, Base) Reactant2 4-Fluorophenylboronic Acid Reactant2->Intermediate Product This compound Intermediate->Product Friedel-Crafts Acylation (Lewis Acid) Reactant3 Acetic Anhydride Reactant3->Product

Caption: Overall synthetic route to this compound.

This approach is advantageous due to the high yields and functional group tolerance of the Suzuki-Miyaura coupling and the well-established reliability of the Friedel-Crafts acylation for introducing the acetyl group onto the thiophene ring.

Part 1: Synthesis of the Intermediate - 2-(4-Fluorophenyl)thiophene via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds and is widely used in the pharmaceutical industry.[4] This reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base.

Reaction Mechanism: The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.

Suzuki_Coupling_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Br-Pd(II)L₂-Thiophene oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 (4-F-Ph)-Pd(II)L₂-Thiophene transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product 2-(4-Fluorophenyl)thiophene reductive_elimination->product reactants 2-Bromothiophene + (4-F-Ph)B(OH)₂ + Base reactants->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established literature procedures.

Materials and Equipment:

Reagent/EquipmentPurpose
2-BromothiopheneStarting Material
4-Fluorophenylboronic AcidCoupling Partner
Pd(PPh₃)₄Palladium Catalyst
K₂CO₃Base
TolueneSolvent
EthanolCo-solvent
WaterSolvent for Base
Round-bottom flaskReaction Vessel
Reflux condenserTo prevent solvent loss
Magnetic stirrer/hotplateFor heating and stirring
Inert atmosphere (N₂/Ar)To prevent catalyst degradation

Procedure:

  • To a 250 mL round-bottom flask, add 2-bromothiophene (10.0 g, 61.3 mmol), 4-fluorophenylboronic acid (9.4 g, 67.4 mmol), and potassium carbonate (25.4 g, 183.9 mmol).

  • Add a solvent mixture of toluene (100 mL), ethanol (50 mL), and water (50 mL).

  • De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.71 g, 0.61 mmol, 1 mol%).

  • Heat the reaction mixture to 80°C and maintain vigorous stirring under reflux for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using hexane or petroleum ether as the eluent to afford 2-(4-fluorophenyl)thiophene as a white to off-white solid. A typical yield is in the range of 80-90%.

Part 2: Synthesis of this compound via Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for the acylation of aromatic and heteroaromatic compounds using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[5] The acylation of the thiophene ring is highly regioselective, with the acetyl group preferentially adding to the 5-position due to the directing effect of the phenyl substituent.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.

Friedel_Crafts_Acylation Reactant1 Acetic Anhydride Acylium Acylium Ion [CH₃CO]⁺ Reactant1->Acylium Catalyst AlCl₃ (Lewis Acid) Catalyst->Acylium Activation SigmaComplex Sigma Complex (Resonance Stabilized) Acylium->SigmaComplex Intermediate 2-(4-Fluorophenyl)thiophene Intermediate->SigmaComplex Electrophilic Attack Product This compound SigmaComplex->Product Deprotonation

Caption: Mechanism of Friedel-Crafts acylation on 2-(4-fluorophenyl)thiophene.

Experimental Protocol: Friedel-Crafts Acylation

Materials and Equipment:

Reagent/EquipmentPurpose
2-(4-Fluorophenyl)thiopheneStarting Material
Acetic AnhydrideAcylating Agent
Anhydrous Aluminum Chloride (AlCl₃)Lewis Acid Catalyst
Dichloromethane (DCM)Anhydrous Solvent
Ice BathFor temperature control
Round-bottom flaskReaction Vessel
Magnetic stirrerFor stirring
Inert atmosphere (N₂/Ar)To maintain anhydrous conditions

Procedure:

  • In a dry 250 mL round-bottom flask under an inert atmosphere, dissolve 2-(4-fluorophenyl)thiophene (5.0 g, 28.0 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add anhydrous aluminum chloride (4.1 g, 30.8 mmol) portion-wise to the stirred solution. Caution: The addition of AlCl₃ can be exothermic.

  • To this suspension, add acetic anhydride (3.1 mL, 33.6 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

  • Stir the mixture until all the solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 75 mL), followed by brine (1 x 75 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid. A typical yield is in the range of 75-85%.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Aromatic protons of the thiophene and phenyl rings, and a singlet for the methyl protons of the acetyl group.
¹³C NMR Resonances corresponding to the carbonyl carbon, aromatic carbons, and the methyl carbon.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch, typically around 1660-1680 cm⁻¹.[6]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₉FOS, MW: 220.27 g/mol ).

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

    • Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation and contact with skin.

    • Organic Solvents (Toluene, DCM, Ethanol, Hexane): Flammable and/or toxic. Handle with appropriate care and dispose of waste according to institutional guidelines.

Conclusion and Future Perspectives

This application note provides a reliable and detailed protocol for the synthesis of this compound, a key intermediate in pharmaceutical research. The two-step synthesis, involving a Suzuki-Miyaura coupling and a Friedel-Crafts acylation, is a robust and scalable method. The versatility of the thiophene scaffold ensures that this and similar compounds will continue to be of high interest in the development of new therapeutic agents.[2] Further derivatization of the acetyl group or the aromatic rings can lead to a diverse library of compounds for screening in various biological assays, highlighting the importance of this synthetic building block in the drug discovery pipeline.

References

  • Bharate, J. B., Singh, S., Wani, A., Sharma, S., Joshi, P., Khan, I. A., Kumar, A., Vishwakarma, R. A., & Bharate, S. B. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Organic & Biomolecular Chemistry, 13(19), 5424–5431. [Link]

  • Luna, G., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (2014). CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V).
  • ResearchGate. (2017). Convenient and Efficient Synthesis of 1,1-Bis(4-alkylthiophenyl)-1-alkenes via Tandem Friedel-Crafts Acylation and Alkylation of Sulfides and Acyl Chlorides. [Link]

  • Hung, M. S., et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439-1443. [Link]

  • Zenodo. (2002). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. [Link]

  • King's College London Research Portal. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. [Link]

  • ResearchGate. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. [Link]

  • MDPI. (2020). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

  • National Center for Biotechnology Information. (2015). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • PubMed. (2017). Pharmacokinetics, pharmacodynamics and safety profiling of IS01957, a preclinical candidate possessing dual activity against inflammation and nociception. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Preprints.org. (2021). (perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl. [Link]

  • PubMed. (2004). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2021). Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone, a versatile and highly valuable building block in contemporary organic synthesis. We delve into the strategic advantages conferred by its unique structural motifs: a reactive acetyl group, a bioisosteric thiophene ring, and a metabolically robust fluorophenyl substituent. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for leveraging this ketone in the synthesis of high-value intermediates, such as chalcones, and subsequent conversion into pharmacologically relevant heterocyclic scaffolds like pyrazolines. The causality behind experimental choices, mechanistic insights, and the significance of the resulting molecular frameworks in medicinal chemistry are discussed, with a particular focus on their demonstrated anticancer and antimicrobial potential.

Introduction: Unpacking the Versatility of a Key Building Block

In the landscape of synthetic chemistry, the selection of starting materials is a critical determinant of synthetic efficiency, novelty, and the ultimate functionality of the target molecules. This compound has emerged as a privileged scaffold due to the convergence of three key structural features:

  • The Acetyl Group: The methyl ketone moiety serves as a classical and reliable reactive handle for a multitude of carbon-carbon bond-forming reactions, most notably aldol and Claisen-Schmidt condensations.

  • The Thiophene Ring: Thiophene is a widely recognized bioisostere of the benzene ring, often utilized in medicinal chemistry to modulate physicochemical properties, improve metabolic profiles, and engage in specific interactions with biological targets.[1] Its electron-rich nature also influences the reactivity of adjacent functional groups.[1]

  • The 4-Fluorophenyl Substituent: The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design. It can enhance binding affinity to target proteins through hydrogen bonding or dipolar interactions, and crucially, it often blocks sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

This combination makes this compound an ideal precursor for constructing libraries of complex molecules with potential therapeutic applications. Its derivatives have been investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Furthermore, the core structure is integral to the synthesis of important pharmaceuticals, underscoring its industrial relevance.[5][6]

Building_Block_Utility A This compound B Claisen-Schmidt Condensation A->B + Ar-CHO (Base) C Chalcone Intermediates (α,β-Unsaturated Ketones) B->C D Cyclization with Hydrazine Derivatives C->D F Other Heterocyclic Transformations C->F E Pyrazoline Scaffolds D->E G Diverse Bioactive Molecules E->G F->G H Anticancer Agents G->H I Antimicrobial Agents G->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Here, we dissect the common challenges and offer field-proven solutions to enhance your reaction yield and product purity.

Introduction to Synthetic Strategies

The synthesis of this compound, a key intermediate in the preparation of various pharmaceuticals, is primarily achieved through two robust synthetic routes:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the acylation of 2-(4-fluorophenyl)thiophene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

  • Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction couples an organoboron compound (e.g., 4-fluorophenylboronic acid) with a thiophene derivative (e.g., 2-acetyl-5-bromothiophene).

This guide will delve into the intricacies of both methodologies, offering detailed protocols and troubleshooting for each.

Visualizing the Synthetic Pathways

cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Suzuki-Miyaura Coupling A 2-(4-Fluorophenyl)thiophene D This compound A->D Acylation B Acetyl Chloride / Acetic Anhydride B->D C Lewis Acid (e.g., AlCl3) C->D E 2-Acetyl-5-bromothiophene H This compound E->H Coupling F 4-Fluorophenylboronic Acid F->H G Pd Catalyst & Base G->H

Caption: Synthetic routes to this compound.

Troubleshooting Guide & FAQs: Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is a direct and often cost-effective method. However, its success is highly dependent on careful control of reaction conditions to manage selectivity and prevent side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the acylation of 2-(4-fluorophenyl)thiophene?

A1: The acylation is expected to occur predominantly at the 5-position of the thiophene ring. The thiophene ring is highly activated towards electrophilic substitution, and the 2-position is already substituted. The sulfur atom directs electrophiles to the adjacent (2- and 5-) positions. Since the 2-position is blocked, the incoming acyl group will preferentially add to the 5-position.

Q2: What are the most common side products in this reaction?

A2: The most common side product is the ortho-acylated product on the fluorophenyl ring, although this is generally less favored due to steric hindrance.[1] Polyacylation is also a possibility, but the introduction of the first deactivating acyl group on the thiophene ring makes a second acylation less likely.[2] Incomplete reaction will also leave unreacted starting material.

Q3: Why is my yield consistently low?

A3: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. Ensure all reagents and glassware are scrupulously dry.[3]

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst, rendering it inactive.[3]

  • Substrate Purity: Impurities in the 2-(4-fluorophenyl)thiophene can interfere with the reaction.

  • Reaction Temperature: The reaction temperature can significantly influence the yield. Optimization may be required.

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient Lewis acid catalyst.Use fresh, anhydrous Lewis acid (e.g., AlCl₃, SnCl₄).[4] Ensure a stoichiometric amount is used. Consider using a more active catalyst system.
Low reaction temperature.Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC.
Poor quality of starting material.Purify the 2-(4-fluorophenyl)thiophene before use.
Formation of Multiple Products Reaction temperature is too high, leading to side reactions.Lower the reaction temperature to improve selectivity.
Non-optimal catalyst.Screen different Lewis acid catalysts. Solid acid catalysts like zeolites can sometimes offer higher selectivity.
Difficult Product Isolation Complex formation between the product and the Lewis acid.During work-up, ensure the reaction mixture is quenched with ice/water to break up the complex before extraction.
Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for the acylation of thiophenes.[5]

Materials:

  • 2-(4-Fluorophenyl)thiophene

  • Acetyl chloride or Acetic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 2.5 equivalents).

  • Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the cooled suspension while stirring.

  • To this mixture, add a solution of 2-(4-fluorophenyl)thiophene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

A Combine AlCl3 and DCM (0 °C) B Add Acetyl Chloride A->B C Add 2-(4-Fluorophenyl)thiophene Solution (0 °C) B->C D Warm to RT, Stir 2-4h C->D E Quench with Ice/HCl D->E F Extract with DCM E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: Workflow for Friedel-Crafts Acylation.

Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a versatile method with high functional group tolerance. However, reactions involving thiophene boronic acids can be challenging due to the propensity for protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and how does it affect my reaction?

A1: Protodeboronation is a significant side reaction where the carbon-boron bond of the organoboron compound is cleaved and replaced by a proton from the reaction medium.[6] In the context of this synthesis, it would lead to the formation of 4-fluorobenzene from 4-fluorophenylboronic acid, consuming your starting material and reducing the yield of the desired coupled product.

Q2: How can I minimize protodeboronation?

A2: Several strategies can be employed:

  • Choice of Base: Use a milder base such as K₃PO₄ or K₂CO₃ instead of strong bases like NaOH or KOH.

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of protodeboronation.

  • Solvent System: The choice of solvent can influence the rate of this side reaction. A mixture of an organic solvent and water is common, but the ratio may need optimization.

  • Catalyst System: A highly active palladium catalyst and ligand system can promote the desired coupling to outcompete protodeboronation.

Q3: My palladium catalyst turns black during the reaction. Is this a problem?

A3: The formation of palladium black (elemental palladium) indicates catalyst decomposition. This can happen for several reasons, including the presence of oxygen or impurities, or an inappropriate ligand. While some catalyst decomposition is common, excessive formation will lead to a stalled reaction and low yield.

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Low Yield and Formation of 4-Fluorobenzene Protodeboronation of 4-fluorophenylboronic acid.Use a milder base (K₃PO₄, K₂CO₃).[7] Lower the reaction temperature. Use a more active catalyst/ligand system to accelerate the coupling.
Reaction Stalls Catalyst decomposition (formation of palladium black).Ensure the reaction is performed under an inert atmosphere. Use a robust palladium catalyst and ligand. Degas all solvents thoroughly.
Poor solubility of reagents.Choose a solvent system in which all components are soluble at the reaction temperature.
Incomplete Reaction Insufficiently active catalyst.Screen different palladium catalysts and phosphine ligands.
Inactive boronic acid.Use high-purity boronic acid. Consider converting it to the corresponding boronate ester for increased stability.
Experimental Protocol: Suzuki-Miyaura Coupling

This is a generalized protocol based on standard Suzuki-Miyaura coupling conditions.

Materials:

  • 2-Acetyl-5-bromothiophene

  • 4-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask, add 2-acetyl-5-bromothiophene (1.0 equivalent), 4-fluorophenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

A Combine Thiophene, Boronic Acid, Base, and Pd Catalyst B Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat to 80-100 °C C->D E Cool and Dilute D->E F Wash with Water/Brine E->F G Dry and Concentrate F->G H Purify Product G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

Product Analysis and Quality Control

Accurate analysis of the final product is crucial to confirm its identity and purity.

Expected Analytical Data
Technique Expected Observations
¹H NMR Signals corresponding to the acetyl group protons (singlet, ~2.5 ppm), protons on the thiophene ring (two doublets), and protons on the fluorophenyl ring (two multiplets or doublets of doublets).
¹³C NMR Signals for the carbonyl carbon (~190 ppm), carbons of the thiophene and fluorophenyl rings, and the methyl carbon of the acetyl group (~27 ppm).[4]
Mass Spec. The molecular ion peak corresponding to the mass of the product (C₁₂H₉FOS, MW: 220.26 g/mol ).
HPLC A single major peak for the pure product. The retention time will depend on the specific column and mobile phase used.[8]
Purification of this compound
  • Recrystallization: This is an effective method for purifying the solid product. A suitable solvent system should be chosen where the product is soluble at high temperatures and sparingly soluble at room temperature.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography using a gradient of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is recommended.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Supplementary Information. Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). In YouTube. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025, December).
  • (2017, July 23). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Retrieved from [Link]

  • Process for the preparation of canagliflozin. (n.d.). Google Patents.
  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. (2023). PMC. Retrieved from [Link]

  • 1-(5-(4-N,N-Dimethylaminophenyl)thiophen-2-yl)ethanone - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry.
  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Method for preparing canagliflozin intermediate 2-(4-fluorophenyl)-5-[(5-halogen-2-methylphenyl)methyl]thiophene. (n.d.). Google Patents.
  • 1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)ethanone. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. (2022). MDPI. Retrieved from [Link]

  • Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V). (n.d.). Google Patents.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. (2025). PubMed. Retrieved from [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. Retrieved from [Link]

  • 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. (n.d.). NIH. Retrieved from [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). MDPI. Retrieved from [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. (n.d.). Semantic Scholar.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

Sources

Troubleshooting low yield in Friedel-Crafts acylation of thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of thiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for troubleshooting and optimizing this cornerstone reaction. Here, we move beyond simple procedural lists to explore the causality behind experimental outcomes, ensuring you can confidently navigate the complexities of your synthesis.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section addresses the most common and critical issues encountered during the Friedel-Crafts acylation of thiophenes. Each question is structured to help you diagnose the problem, understand the underlying cause, and implement a robust solution.

Q1: My reaction has a very low yield, or it's not working at all. What are the primary causes?

Low yields in Friedel-Crafts acylation are frequently traced back to a few key areas: catalyst activity, substrate reactivity, and reaction conditions.[1]

Probable Causes & Solutions:

  • Catalyst Inactivity: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any trace of water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[1]

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents and freshly opened or purified reagents. It is crucial to handle the Lewis acid quickly and in a dry environment (e.g., a glovebox or under a stream of inert gas).

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[3][4] This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[1][4]

    • Solution: A general starting point is to use at least 1.1 equivalents of the Lewis acid relative to the acylating agent. For reactions with acid anhydrides, at least two equivalents are often necessary.[5]

  • Deactivated Thiophene Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution.[6] If your thiophene substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring's nucleophilicity is significantly reduced, hindering the reaction.[1][7][8]

    • Solution: For deactivated substrates, you may need to switch to a more potent Lewis acid, increase the reaction temperature, or consider alternative synthetic routes.

  • Sub-optimal Reaction Temperature: Temperature plays a critical role. Some acylations proceed smoothly at room temperature, while others require heating to overcome the activation energy.[1] However, excessively high temperatures can lead to side reactions and decomposition of the sensitive thiophene ring.[1][9]

    • Solution: Start with milder conditions (e.g., 0 °C to room temperature) and gradually increase the temperature while monitoring the reaction progress by TLC or GC. For volatile thiophenes, ensure your reaction temperature does not exceed the boiling point to prevent loss of starting material.[9]

Q2: I'm getting a mixture of products, particularly with poor regioselectivity. How can I improve this?

Regioselectivity in the acylation of thiophenes is a common challenge, especially with substituted thiophenes.[10]

Probable Causes & Solutions:

  • Inherent Reactivity of the Thiophene Ring: Unsubstituted thiophene is preferentially acylated at the 2-position (or the equivalent 5-position).[11][12] This is because the carbocation intermediate formed by attack at the 2-position is more stabilized by resonance (three resonance structures) compared to the intermediate from attack at the 3-position (two resonance structures).[10][11][12]

    • Understanding the Mechanism: The stability of the Wheland intermediate dictates the regiochemical outcome. Attack at C2 leads to a more stable, linearly conjugated intermediate, whereas attack at C3 results in a less stable, cross-conjugated intermediate.[11][12]

  • Directing Effects of Substituents: For 3-substituted thiophenes, the directing effect of the substituent can compete with the inherent preference for α-acylation, often leading to product mixtures.[10] Electron-donating groups can activate the ring but may not be sufficient to overcome the natural C2/C5 preference, while electron-withdrawing groups further complicate the reaction.[10]

    • Solution: For precise control over regioselectivity, especially for obtaining 3- or 4-acylated thiophenes, modern methods like transition-metal-catalyzed C-H activation with a directing group may be necessary.[10]

  • Solvent Effects: The choice of solvent can influence the product ratio. Non-polar solvents like carbon disulfide or dichloromethane often favor the kinetically controlled product, while more polar solvents like nitrobenzene can sometimes lead to the thermodynamically more stable product through reversibility of the reaction.[13]

Q3: My reaction mixture turned dark and I isolated a tar-like substance instead of my product. What happened?

The formation of resinous materials or tars is a sign of undesirable side reactions, often caused by the high reactivity of the thiophene ring under harsh conditions.

Probable Causes & Solutions:

  • Catalyst-Induced Polymerization: Strong Lewis acids like AlCl₃ can be aggressive towards the sensitive thiophene ring, leading to polymerization or decomposition, especially at elevated temperatures.[5] The sulfur atom in thiophene can also coordinate with the Lewis acid, potentially leading to ring-opening or other side reactions.[5]

    • Solution: Consider using a milder Lewis acid. The choice of catalyst is critical and can significantly impact yield and cleanliness.[14] Milder options include SnCl₄, ZnCl₂, or solid acid catalysts like zeolites.[5][9][15] Also, maintaining a low reaction temperature can help minimize these side reactions.

  • Poor Quality Reagents: Impurities in the starting materials or acylating agent can initiate polymerization or other side reactions.[1]

    • Solution: Ensure the purity of your thiophene substrate and acylating agent (acyl chloride or anhydride) through distillation or recrystallization if necessary.

Visualizing the Troubleshooting Process

A systematic approach is key to resolving experimental issues. The following workflow outlines a logical sequence of steps to diagnose and solve low-yield problems.

TroubleshootingWorkflow cluster_catalyst Catalyst Checks cluster_conditions Condition Checks cluster_substrate Substrate Checks cluster_workup Work-up Checks Start Low Yield Observed Check_Catalyst Step 1: Verify Catalyst Integrity Start->Check_Catalyst Anhydrous Ensure Anhydrous Conditions? Check_Catalyst->Anhydrous Stoichiometry Correct Stoichiometry (≥1 eq)? Check_Catalyst->Stoichiometry Check_Conditions Step 2: Assess Reaction Conditions Temperature Optimize Temperature? Check_Conditions->Temperature Solvent Appropriate Solvent? Check_Conditions->Solvent Check_Substrate Step 3: Evaluate Substrate Reactivity Purity Check Reagent Purity? Check_Substrate->Purity Deactivated Is Ring Deactivated? Check_Substrate->Deactivated Check_Workup Step 4: Review Work-up & Purification Quenching Complete Quenching? Check_Workup->Quenching Purification Optimize Purification? Check_Workup->Purification Success Yield Improved Anhydrous->Check_Conditions Stoichiometry->Check_Conditions Temperature->Check_Substrate Solvent->Check_Substrate Purity->Check_Workup Deactivated->Check_Workup Quenching->Success Purification->Success

Caption: A stepwise workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: Why is acylation at the 2-position of thiophene favored? A: Electrophilic attack at the C2 position generates a more stable carbocation intermediate that can be described by three resonance structures, delocalizing the positive charge more effectively. In contrast, attack at the C3 position results in an intermediate with only two resonance structures.[11][12] This lower energy of activation for the C2 pathway leads to the preferential formation of the 2-acylthiophene.[11][12]

Regioselectivity cluster_C2 Attack at C2 cluster_C3 Attack at C3 Thiophene Thiophene Ring Intermediate_C2 Wheland Intermediate (C2) Thiophene->Intermediate_C2 Intermediate_C3 Wheland Intermediate (C3) Thiophene->Intermediate_C3 Acylium Acylium Ion (R-C≡O+) Resonance_C2 3 Resonance Structures Intermediate_C2->Resonance_C2 More Stable Product_C2 2-Acylthiophene (Major Product) Resonance_C2->Product_C2 Lower Ea Resonance_C3 2 Resonance Structures Intermediate_C3->Resonance_C3 Less Stable Product_C3 3-Acylthiophene (Minor Product) Resonance_C3->Product_C3 Higher Ea

Caption: Stability of intermediates dictates regioselectivity.

Q: Can I use catalytic amounts of Lewis acid? A: Generally, no. The ketone product is a Lewis base and forms a strong, often irreversible complex with the Lewis acid catalyst.[4] This complexation removes the catalyst from the reaction, necessitating the use of stoichiometric or even super-stoichiometric quantities to drive the reaction to completion.[3][4]

Q: What are the best catalysts for acylating thiophene? A: The choice of catalyst is a balance between reactivity and the potential for side reactions. While AlCl₃ is powerful, it can be too harsh.[5] Milder Lewis acids like SnCl₄, TiCl₄, or EtAlCl₂ can offer better results with higher yields and cleaner reactions.[15] For green chemistry applications, solid acid catalysts such as Hβ zeolites have shown excellent activity and selectivity, with the added benefit of being recoverable and reusable.[9][14][16]

Catalyst SystemAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[9][14]
Modified C25 Zeolite Acetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[14][16]
**Ethylaluminum dichloride (EtAlCl₂) **Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1[14][15]
SnO₂ Nanosheets Acetic Anhydride-QuantitativeSolvent-free conditions[14][17]

Q: How should I properly work up a Friedel-Crafts acylation reaction? A: The work-up procedure is critical for isolating the product and removing the catalyst. The reaction is typically quenched by carefully and slowly pouring the reaction mixture into a beaker of ice, often containing concentrated HCl.[18] This hydrolyzes the aluminum chloride and breaks up the ketone-catalyst complex.[19] The product is then extracted into an organic solvent (like dichloromethane), washed with a base (e.g., sodium bicarbonate solution) to remove any remaining acid, dried over an anhydrous salt (e.g., MgSO₄), and purified, typically by distillation or column chromatography.[18]

Standard Experimental Protocol: Acylation of Thiophene with Acetic Anhydride using Hβ Zeolite

This protocol describes a greener, high-yield synthesis of 2-acetylthiophene using a reusable solid acid catalyst.[9][14]

Materials:

  • Thiophene (0.1 mol, 8.4 g)

  • Acetic Anhydride (0.3 mol, 30.6 g)

  • Hβ Zeolite catalyst

  • Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.

  • Charging Reagents: In the flask, add the Hβ Zeolite catalyst. Sequentially add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).[14] The molar ratio of thiophene to acetic anhydride is a key parameter, with a 1:3 ratio often providing optimal results.[9]

  • Reaction Execution: Heat the mixture to 60°C with vigorous stirring. Maintain this temperature for 2 hours.[14]

  • Monitoring & Work-up: Monitor the reaction's progress using Gas Chromatography (GC). Upon completion, allow the mixture to cool to room temperature.

  • Catalyst Recovery: The solid Hβ Zeolite catalyst can be recovered by simple filtration. It can be washed, dried, and regenerated for future use.[9][14]

  • Product Isolation: The liquid filtrate contains the product, 2-acetylthiophene, and the byproduct, acetic acid. The product can be purified from this mixture by distillation.

This protocol offers an environmentally benign alternative to traditional methods, avoiding the large volumes of toxic waste associated with stoichiometric Lewis acids.[9]

References

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

  • Google Patents. (1949). Acylation of thiophene. US2492629A.
  • ResearchGate. (2015). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry Simplified. (n.d.). Drawbacks of Friedel Craft Acylation Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]

  • RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Retrieved from [Link]

Sources

Removal of unreacted starting materials from 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in obtaining a highly pure product, a crucial step in pharmaceutical and materials science research. As Senior Application Scientists, we have compiled this resource based on extensive experience in synthetic and medicinal chemistry to help you navigate the common challenges associated with the purification of this compound, particularly after its synthesis via Suzuki-Miyaura cross-coupling reactions.

I. Troubleshooting Guide: Isolating Your Target Compound

The synthesis of this compound, typically achieved through a Suzuki-Miyaura coupling of 2-acetylthiophene with 4-fluorophenylboronic acid, can present several purification challenges.[1][2][3] This section addresses specific issues you may encounter during the workup and purification process.

Issue 1: Persistent Presence of Unreacted 4-Fluorophenylboronic Acid in the Purified Product

Probable Cause: The primary reason for this contamination is the high polarity and water solubility of boronic acids and their byproducts, which can complicate their removal through standard extractive workups.

Solution Pathway:

  • Aqueous Base Wash: A common and effective method is to wash the organic layer containing the crude product with a basic aqueous solution, such as 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[4][5] This deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[4]

    • Protocol:

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

      • Transfer the solution to a separatory funnel.

      • Add an equal volume of 1 M NaOH solution.

      • Shake the funnel vigorously, venting periodically.

      • Allow the layers to separate and drain the aqueous layer.

      • Repeat the wash 1-2 more times to ensure complete removal.

      • Wash the organic layer with water and then brine to remove residual base and water.

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.

  • Scavenger Resins: For instances where aqueous washes are insufficient or problematic (e.g., emulsion formation), the use of scavenger resins is a highly effective alternative.[6] Resins like SiliaBond DEAM (diethanolaminomethyl polystyrene) can selectively bind to boronic acids, which are then removed by simple filtration.[4][5][6]

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. The choice of solvent is critical and should be determined empirically. A good starting point is a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Issue 2: Co-elution of Product and Unreacted 2-Acetylthiophene during Column Chromatography

Probable Cause: 2-Acetylthiophene and the desired product, this compound, may have similar polarities, leading to poor separation on a silica gel column.

Solution Pathway:

  • Solvent System Optimization: The key to successful chromatographic separation is the choice of the mobile phase.

    • Strategy: Begin with a non-polar solvent system, such as a hexane/ethyl acetate mixture, and gradually increase the polarity. A shallow gradient can often improve separation.

    • TLC Analysis: Before committing to a large-scale column, perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal conditions for separation.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alternative stationary phases such as alumina or reverse-phase silica (C18).

Issue 3: Low Recovery of the Product After Purification

Probable Cause: This can be due to several factors, including product degradation, incomplete extraction, or issues with the chosen purification method.

Solution Pathway:

  • Review the Reaction Workup: Ensure that the workup procedure is not contributing to product loss. For instance, overly acidic or basic conditions during extraction can sometimes lead to the degradation of thiophene-containing compounds.

  • Optimize Recrystallization: If recrystallization is the chosen method, significant product loss can occur if too much solvent is used or if the solution is not cooled sufficiently.

    • Protocol:

      • Dissolve the crude product in the minimum amount of hot solvent.

      • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

      • Further cool the flask in an ice bath to maximize precipitation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Check for Product Volatility: While this compound is not highly volatile, prolonged exposure to high vacuum, especially with heating, can lead to some loss.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: The most common synthetic route is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] The typical starting materials are 2-acetylthiophene and 4-fluorophenylboronic acid.[7][8]

Q2: What are the physical properties of the starting materials that are relevant for their removal?

A2:

  • 2-Acetylthiophene: It is a yellow to brown liquid with a boiling point of 214 °C.[9][10][11] It is sparingly soluble in water but soluble in common organic solvents like ethanol and ether.[7][12]

  • 4-Fluorophenylboronic acid: This is typically a yellow to beige crystalline powder with a high melting point (262-265 °C).[8][13] It is slightly soluble in water.[8]

CompoundMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Melting Point (°C)Water Solubility
2-Acetylthiophene126.18[12]Liquid[9]214[9][10][11]10-11[9]14 g/L (30 °C)[10][12]
4-Fluorophenylboronic acid139.92[14]Crystalline Powder[8]N/A262-265[8][13]Slightly soluble[8]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. By spotting the crude mixture, the collected fractions, and the starting materials on a TLC plate, you can visualize the separation and identify the fractions containing the pure product. High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of purity.

Q4: Are there any safety concerns I should be aware of when handling these compounds?

A4: Yes, always consult the Safety Data Sheet (SDS) for each compound before use. 2-Acetylthiophene may cause irritation upon contact with skin or eyes.[7] Boronic acids have recently been reported to have potential mutagenic activity, so appropriate personal protective equipment (PPE) should be worn, and they should be handled in a well-ventilated fume hood.[5]

III. Experimental Protocols & Visualizations

Workflow for Removal of Boronic Acid Impurities

The following diagram illustrates a typical workflow for the removal of boronic acid impurities after a Suzuki coupling reaction.

boronic_acid_removal crude Crude Reaction Mixture in Organic Solvent sep_funnel Separatory Funnel + 1M NaOH (aq) crude->sep_funnel wash Vigorous Shaking & Separation sep_funnel->wash organic_layer Organic Layer (Product + 2-Acetylthiophene) wash->organic_layer Upper Layer aqueous_layer Aqueous Layer (Boronate Salt) wash->aqueous_layer Lower Layer dry Dry with Na2SO4 organic_layer->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purified Partially Purified Product concentrate->purified chromatography_troubleshooting start Poor Separation in Column Chromatography tlc Optimize Solvent System via TLC start->tlc gradient Try a Shallow Gradient tlc->gradient success Successful Separation gradient->success failure Separation Still Poor gradient->failure stationary_phase Consider Alternative Stationary Phase (e.g., Alumina, C18) stationary_phase->success failure->stationary_phase

Sources

Technical Support Center: Degradation Pathways of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Understanding these pathways is critical for developing stable formulations, ensuring the accuracy of analytical methods, and meeting regulatory requirements. This document moves beyond simple protocols to explain the causality behind experimental observations and troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

This section addresses high-level questions regarding the inherent stability of this compound.

Q1: What are the primary degradation pathways for a substituted thiophene compound like this compound?

A1: The degradation of this molecule is primarily dictated by the reactivity of the thiophene ring. The main pathways of concern are oxidation and photodegradation .

  • Oxidative Degradation: The sulfur atom in the thiophene ring is susceptible to oxidation.[1] Stepwise oxidation can occur, first forming a thiophene S-oxide and subsequently a thiophene S-sulfone upon further oxidation.[2] These reactions are highly relevant when the compound is exposed to oxidizing agents or even atmospheric oxygen over long periods, especially in the presence of catalysts like metal ions.

  • Photodegradation: Thiophene and its derivatives are known to be sensitive to UV light.[3][4] The absorption of photonic energy can lead to the formation of excited states, which may undergo complex reactions including ring-opening, dimerization, or polymerization.[5][6] The extent of degradation is often correlated with the molecule's maximum UV absorption wavelength (λmax).[3]

Q2: Which functional groups in this compound are most susceptible to degradation?

A2: There are two primary sites of reactivity:

  • The Thiophene Ring: As discussed, the electron-rich sulfur heteroatom is the most likely site for initial oxidative attack. The pi-system of the aromatic ring is also the primary chromophore responsible for absorbing UV radiation, making it the focal point for photodegradation.

  • The Acetyl Group (Ketone): While ketones are generally stable towards hydrolysis under neutral or mild conditions, the methyl group adjacent to the carbonyl can be a site for oxidative cleavage under certain biological or harsh chemical conditions.[7][8] However, compared to the thiophene ring, the acetyl group is significantly less reactive under typical storage and handling conditions. Most ketones do not undergo significant hydrolysis in aqueous solutions.[9]

Q3: Why are forced degradation studies essential for this compound in a research and development setting?

A3: Forced degradation, or stress testing, is a regulatory requirement and a critical tool in pharmaceutical development.[10][11] For this specific molecule, these studies are crucial for several reasons:

  • Pathway Elucidation: They intentionally accelerate degradation to identify the most probable degradation products that could form under long-term storage.[12]

  • Method Development: The resulting mixture of the parent compound and its degradants is used to develop and validate a "stability-indicating" analytical method (e.g., HPLC). This ensures the method can accurately measure the parent compound without interference from its degradation products.[10]

  • Formulation and Packaging: Understanding the compound's sensitivity to light, oxygen, and pH helps in designing a stable formulation and selecting appropriate packaging (e.g., amber vials, nitrogen headspace) to protect it.[10][12]

  • Intrinsic Stability Assessment: These studies reveal the inherent chemical weaknesses of the molecule, providing a complete stability profile.[10]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides answers to specific problems that may be encountered during experimental work.

Q4: I am observing new, more polar peaks in my reverse-phase HPLC analysis after my sample was exposed to air. What could they be?

A4: The appearance of more polar peaks (i.e., those with shorter retention times on a C18 column) strongly suggests the formation of oxidation products. The most likely candidates are the thiophene-S-oxide and the thiophene-S-sulfone derivatives of the parent compound. The addition of one or two oxygen atoms to the sulfur significantly increases the molecule's polarity.

Troubleshooting Steps:

  • Confirm Identity: Use a mass spectrometer (LC-MS) to analyze the peaks. The S-oxide degradant will have a mass of +16 amu compared to the parent, and the S-sulfone will be +32 amu.

  • Prevent Further Degradation: Store your stock solutions and solid material under an inert atmosphere (nitrogen or argon) and at reduced temperatures (2-8°C or -20°C for long-term storage).

  • Solvent Check: Ensure your solvents are degassed and free of peroxides, which can accelerate oxidative degradation.

Q5: My compound degraded significantly when I used hydrogen peroxide (H₂O₂) for a stress test. What is the chemical mechanism?

A5: This is a classic example of forced oxidative degradation. Hydrogen peroxide, especially in the presence of a catalyst, acts as an oxygen source to attack the nucleophilic sulfur atom of the thiophene ring.[2] The reaction proceeds in a stepwise manner.

Mechanism: The first equivalent of the oxidant converts the thiophene to a thiophene-S-oxide. This intermediate is often unstable and can be further oxidized by a second equivalent to form a more stable thiophene-S-sulfone.[13][2]

Below is a diagram illustrating this primary oxidative pathway.

Oxidative Degradation Pathway Parent This compound S_Oxide Thiophene-S-oxide (+16 amu) Parent->S_Oxide [O] (e.g., H₂O₂) S_Sulfone Thiophene-S-sulfone (+32 amu) S_Oxide->S_Sulfone [O] (e.g., H₂O₂)

Caption: Proposed primary oxidative degradation pathway.

Q6: Is this compound sensitive to light? I noticed a decrease in purity for samples left on the lab bench.

A6: Yes, high sensitivity to light is expected. Thiophene derivatives are known to be susceptible to photodegradation.[3][5] Exposure to ambient laboratory light, which contains UV wavelengths, can be sufficient to induce degradation over time. This process can be complex, potentially leading to a variety of minor products through ring-opening or polymerization reactions.

Troubleshooting and Prevention:

  • Always use amber glassware (vials, flasks) to protect solutions from UV light.

  • For highly sensitive experiments, wrap containers in aluminum foil .

  • Minimize the time samples are exposed to light during preparation and analysis.

  • Conduct a formal photostability study (see Protocol 3) to quantify the degradation rate and identify major photoproducts.

Q7: I performed hydrolytic degradation studies in acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at room temperature, but I don't see significant degradation. Is this normal?

A7: Yes, this is an expected outcome. The key functional groups in this compound—the thiophene ring, the phenyl ring, and the ketone—are generally resistant to hydrolysis under mild conditions. Most simple ketones do not readily undergo hydrolysis.[9] To induce hydrolytic degradation, you would likely need to employ much more aggressive conditions, such as elevated temperatures (e.g., 60-80°C) for an extended period. Even then, the extent of degradation may be limited compared to what is observed under oxidative or photolytic stress.

Section 3: Protocols and Methodologies

These protocols provide a standardized framework for investigating the stability of this compound.

Protocol 1: General Forced Degradation Workflow

This workflow provides a comprehensive approach to stress testing as recommended by ICH guidelines.[10]

Forced Degradation Workflow cluster_stress Stress Conditions (in parallel) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Quench Quench Reaction & Dilute (Neutralize acid/base, dilute to working conc.) Acid->Quench Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Base->Quench Oxidative Oxidative (3% H₂O₂, RT, 24h) Oxidative->Quench Thermal Thermal (80°C, 48h, solid & solution) Thermal->Quench Photo Photolytic (ICH Q1B light exposure) Photo->Quench Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Prep->Acid Expose Prep->Base Expose Prep->Oxidative Expose Prep->Thermal Expose Prep->Photo Expose Control Prepare Control Sample (Stored at 2-8°C, protected from light) Prep->Control Expose Analyze Analyze All Samples (HPLC-UV/MS) Control->Analyze Quench->Analyze Characterize Characterize Degradants (Mass shift, fragmentation) Analyze->Characterize

Caption: Standardized workflow for forced degradation studies.

Protocol 2: Oxidative Stress Testing

Objective: To assess degradation via oxidation.

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

  • Reaction Setup: In an amber vial, add 1.0 mL of the stock solution. Add 1.0 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%.

  • Control: Prepare a control sample by adding 1.0 mL of the stock solution to 1.0 mL of purified water.

  • Incubation: Store both vials at room temperature, protected from light, for 24 hours.

  • Sampling & Analysis: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, dilute with mobile phase to a suitable concentration (e.g., 50 µg/mL), and analyze immediately by HPLC-UV/MS.

Protocol 3: Photostability Testing

Objective: To assess degradation upon exposure to light, following ICH Q1B guidelines.

  • Sample Preparation: Prepare two sets of samples. Place a solution (e.g., 100 µg/mL in ACN:water) and a thin layer of solid powder in chemically inert, transparent containers.

  • Control: Prepare an identical set of "dark" control samples by wrapping the containers completely in aluminum foil.

  • Exposure: Place both sets (exposed and dark controls) in a calibrated photostability chamber.

  • Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Analysis: After exposure, dissolve/dilute the samples and their corresponding dark controls to the same concentration and analyze by HPLC-UV to determine the percent degradation attributable to light.

Section 4: Data Summary

The following table summarizes the expected stability profile of this compound based on its chemical structure and data from related compounds.

Stress ConditionReagents & ConditionsExpected DegradationLikely Major Degradants
Acid Hydrolysis 0.1 M HCl, 60°C, 24hLow to NegligibleNone expected
Base Hydrolysis 0.1 M NaOH, 60°C, 24hLow to NegligibleNone expected
Oxidation 3% H₂O₂, RT, 24hHigh Thiophene-S-oxide, Thiophene-S-sulfone
Photodegradation ICH Q1B ConditionsModerate to High Complex mixture, potential oligomers
Thermal (Dry Heat) 80°C, 48hLowNone expected

Section 5: References

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. ResearchGate. [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. American Chemical Society. [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link]

  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]

  • Thiophene - Wikipedia. Wikipedia. [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. [Link]

  • Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. [Link]

  • Oxidative desulfurization of sulfur compounds: Oxidation of thiophene and derivatives with hydrogen peroxide using Ti-Beta catalyst | Request PDF. ResearchGate. [Link]

  • Oxidative Degradation of Methyl Ketones. ASM Journals. [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry - ACS Publications. [Link]

  • Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. NIH. [Link]

  • What does the hydrolysis of ketones yield? Quora. [Link]

  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson. [Link].

  • Forced degradation studies. MedCrave online. [Link]

  • Degradation Pathways | Request PDF. ResearchGate. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced Degradation Studies. Coriolis Pharma. [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. MDPI. [Link]

  • An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. PubMed. [Link]

  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. ScienceDirect. [Link]

  • Removal and degradation pathway study of sulfasalazine with Fenton-like reaction. PubMed. [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central - NIH. [Link]

  • Separation and purification method of 2-(4-fluorophenyl) thiophene. Google Patents.

  • Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. PubMed. [Link]

  • Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V). Google Patents.

  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. DESWATER. [Link]

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Technical Support Center: NMR Analysis of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in identifying impurities in this compound via Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial intermediate in many synthetic pathways, ensuring its purity is paramount. This document provides practical, in-depth troubleshooting advice and frequently asked questions to assist in your experimental work.

Introduction: The Importance of Purity in Drug Development

This compound is a key building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory approval of the final drug product. Therefore, robust analytical methods for impurity profiling are essential.[1] NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it an invaluable tool for identifying and quantifying impurities.[2]

This guide will delve into the common impurities encountered during the synthesis of this compound, particularly via Suzuki-Miyaura cross-coupling reactions, and provide a systematic approach to their identification using ¹H and ¹³C NMR.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: While a definitive, published spectrum of the pure, isolated compound can be elusive, we can predict the approximate chemical shifts based on the analysis of similar structures and known substituent effects. The electron-withdrawing acetyl group and the electronic effects of the 4-fluorophenyl substituent will influence the chemical shifts of the thiophene protons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
-CH ₃ (acetyl)~2.6~26.0Singlet, integrating to 3H.
C =O (acetyl)-~190.0Carbonyl carbon, will not appear in ¹H NMR.
Thiophene H-3~7.7~133.0Doublet, deshielded by the adjacent acetyl group.
Thiophene H-4~7.3~125.0Doublet, coupled to H-3.
Thiophene C-2-~144.0Quaternary carbon attached to the acetyl group.
Thiophene C-5-~148.0Quaternary carbon attached to the fluorophenyl group.
Fluorophenyl H-2', H-6'~7.6~128.0 (d, J≈8 Hz)Doublet of doublets or multiplet, ortho to the thiophene ring.
Fluorophenyl H-3', H-5'~7.2~116.0 (d, J≈22 Hz)Doublet of doublets or multiplet, meta to the thiophene ring, showing coupling to fluorine.
Fluorophenyl C-1'-~130.0Quaternary carbon attached to the thiophene ring.
Fluorophenyl C-4'-~163.0 (d, J≈250 Hz)Quaternary carbon attached to fluorine, showing a large C-F coupling constant.

These are estimated values and may vary depending on the solvent and experimental conditions.

Q2: My ¹H NMR spectrum shows unexpected signals. What are the most likely impurities?

A2: Impurities can arise from unreacted starting materials, byproducts of the reaction, or external contaminants. For a Suzuki-Miyaura synthesis, the most common impurities are:

  • Unreacted Starting Materials:

    • 2-Acetyl-5-halothiophene (e.g., 2-Acetyl-5-bromothiophene): Look for characteristic thiophene doublets.

    • 4-Fluorophenylboronic acid or its esters: Aromatic signals corresponding to this reagent may be present.

  • Homocoupling Byproducts:

    • 4,4'-Difluorobiphenyl: A symmetrical molecule that will show a simplified aromatic pattern.

    • 5,5'-Diacetyl-2,2'-bithiophene: Another symmetrical molecule with characteristic thiophene and acetyl signals.

  • Solvent Residues: Signals from solvents used in the reaction or purification (e.g., toluene, ethyl acetate, hexanes) are common.

  • Water: A broad singlet that can appear at various chemical shifts depending on the solvent and concentration.

Q3: How can I confirm the presence of a suspected impurity?

A3: Several NMR techniques can help confirm the identity of an impurity:

  • Spiking: Add a small amount of the suspected impurity to your NMR sample. If the signal increases in intensity, it confirms the presence of that compound.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Helps identify coupled proton networks, which can distinguish between the desired product and byproducts.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is excellent for identifying quaternary carbons and piecing together the molecular structure.

  • Comparison to Reference Spectra: If available, compare your spectrum to the known spectra of potential impurities.

Troubleshooting Guide: A Systematic Approach to Impurity Identification

This section provides a step-by-step workflow for identifying unknown signals in your NMR spectrum.

Step 1: Initial Spectrum Evaluation
  • Check for Obvious Contaminants:

    • Solvent Peaks: Identify the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, acetone at 2.05 ppm).

    • Water: Look for a broad singlet. Its position is variable.

    • Silicone Grease: Often appears as a small singlet around 0 ppm.[3]

  • Integrate All Signals: Compare the integration of unknown signals to a well-defined signal from your target compound (e.g., the acetyl methyl singlet). This will give you a relative molar ratio of the impurity.

  • Analyze Multiplicities and Coupling Constants: The splitting patterns and J-values provide crucial information about the connectivity of atoms.

Step 2: Identifying Common Synthesis-Related Impurities

The following table summarizes the expected ¹H NMR signals for common impurities from a Suzuki-Miyaura coupling reaction.

¹H NMR Chemical Shifts of Potential Impurities (in CDCl₃)

Impurity Key ¹H NMR Signals (ppm) Notes
2-Acetyl-5-bromothiophene ~2.55 (s, 3H), ~7.15 (d, 1H), ~7.60 (d, 1H)Two doublets in the thiophene region.[4][5][6][7]
4-Fluorophenylboronic acid ~7.1 (t, 2H), ~8.0 (dd, 2H), broad -B(OH)₂The boronic acid protons are broad and may exchange with D₂O.[8][9][10]
4,4'-Difluorobiphenyl ~7.1 (t, 4H), ~7.5 (dd, 4H)Symmetrical pattern in the aromatic region.[11]
5,5'-Diacetyl-2,2'-bithiophene ~2.6 (s, 6H), ~7.3 (d, 2H), ~7.7 (d, 2H)Symmetrical molecule, one set of thiophene doublets and one acetyl singlet.
Step 3: Advanced NMR Techniques for Structural Elucidation

If the identity of an impurity is still unclear, more advanced NMR experiments are necessary.

Experimental Protocol: 2D NMR for Impurity Identification

  • Sample Preparation: Prepare a concentrated sample of your compound in a suitable deuterated solvent (e.g., 10-20 mg in 0.6 mL of CDCl₃).

  • Acquisition:

    • Run a standard ¹H NMR spectrum.

    • Acquire a COSY spectrum to establish proton-proton correlations.

    • Acquire an HSQC spectrum to identify one-bond proton-carbon correlations.

    • Acquire an HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations. This is particularly useful for identifying connections to quaternary carbons.

  • Data Analysis:

    • Use the COSY spectrum to trace out the spin systems of both the main compound and the impurity.

    • Use the HSQC to assign the carbons directly attached to protons.

    • Use the HMBC to piece together the fragments and confirm the overall structure of the impurity.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow for identifying an unknown peak in your NMR spectrum.

Caption: A flowchart for the systematic identification of impurities using NMR spectroscopy.

Conclusion

The identification of impurities in pharmaceutical intermediates like this compound is a critical task that relies heavily on the power of NMR spectroscopy. By understanding the potential sources of impurities and employing a systematic troubleshooting approach, researchers can confidently assess the purity of their materials. This guide provides a framework for this process, from initial spectrum evaluation to the application of advanced 2D NMR techniques.

References

  • MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-5-bromothiophene. Retrieved from [Link]

  • MDPI. (n.d.). 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-THIOFEN-2-YL-PHENYL)-ETHANON. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluorophenylboronic acid - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluorophenylboronic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Reddit. (n.d.). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, January 6). (2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one. Retrieved from [Link]

  • NIH. (n.d.). 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroperoxy)methyl)-4-methylphenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol. Retrieved from [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Acetyl-5-bromothiophene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4,4'-Difluorobiphenyl, 5 grams. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comprehensive comparison of the biological activities of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone and its structurally related analogs. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with insights into the rational design of more potent and selective therapeutic candidates.

The Core Scaffold: this compound

The lead compound, this compound, features a central thiophene ring substituted with an acetyl group at the 2-position and a 4-fluorophenyl group at the 5-position. The presence of the fluorine atom on the phenyl ring is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The acetyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of analogs.

Comparative Biological Activity

The biological potential of this compound and its analogs has been explored across several therapeutic areas. Here, we compare their activities based on available experimental data.

Anticancer Activity

Thiophene derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival.[1] The cytotoxic effects of 1-(5-aryl-thiophen-2-yl)ethanone analogs have been evaluated against various cancer cell lines, with the substitution on the aryl ring playing a crucial role in their potency.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 1-(5-Arylthiophen-2-yl)ethanone Analogs

Compound IDR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
1 4-FMCF-7 (Breast)Data not available-
Analog 1a 4-ClHCT-116 (Colon)11.9 ± 0.05[2]
Analog 1b 4-OCH3HepG-2 (Liver)8.03 ± 0.5[3]
Analog 1c 4-CF3T47D (Breast)Active[4]
Analog 1d 3-ClT47D (Breast)Active[4]

Note: The core structure for the analogs is 1-(5-(R-phenyl)thiophen-2-yl)ethanone or a closely related derivative. Direct IC50 values for the lead compound were not available in the searched literature; however, its analogs show significant activity.

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups at the para-position of the phenyl ring, such as chlorine (Analog 1a) and trifluoromethyl (Analog 1c), appear to be favorable for anticancer activity.

  • An electron-donating group like methoxy (Analog 1b) also demonstrates potent activity, suggesting that the electronic properties of the substituent significantly influence cytotoxicity.

  • The position of the substituent on the phenyl ring also matters, as seen with the 3-chloro analog (Analog 1d).

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene-containing compounds have emerged as a promising class of antimicrobials.[5] The antimicrobial efficacy of this compound and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiophene Analogs

Compound IDModificationBacterial StrainMIC (µg/mL)Reference
Analog 2a 5-(4-chlorophenyl)S. aureus>100[6]
Analog 2b 5-(4-chlorophenyl)E. coli>100[6]
Analog 2c N-piperazinylquinoloneS. aureus<0.03-1[7]
Analog 2d N-piperazinylquinoloneS. epidermidis<0.03-2[7]

Note: Data for the lead compound was not specifically found. The analogs represent different modifications of the core thiophene structure.

Structure-Activity Relationship (SAR) Insights:

  • Simple chalcone-like derivatives (Analogs 2a and 2b) showed limited antibacterial activity.[6]

  • However, derivatization of the acetyl group into more complex heterocyclic systems, such as N-substituted piperazinylquinolones (Analogs 2c and 2d), significantly enhances antibacterial potency, particularly against Gram-positive bacteria.[7] This highlights the importance of the substituent at the 2-position of the thiophene ring for antimicrobial action.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory drugs remains a priority. Thiophene derivatives have been investigated for their potential to modulate inflammatory pathways.[8]

Table 3: Comparative Anti-inflammatory Activity of Thiophene Analogs

Compound IDModificationAnimal ModelInhibition of Edema (%)Reference
Analog 3a Chalcone derivativeCarrageenan-induced paw edemaModerate to considerable[8][9]
Analog 3b 2-(4-morpholino)-3-(4-chlorophenyl)Carrageenan-induced paw edema20[10]
Analog 3c 2-(4-morpholino)-5-(substituted pyridyl)Carrageenan-induced paw edema66[10]

Note: The analogs are derivatives of 2-acetylthiophene.

Structure-Activity Relationship (SAR) Insights:

  • Chalcones derived from 2-acetylthiophene exhibit anti-inflammatory properties.[8][9]

  • Modification of the core structure to include a morpholino group at the 2-position and a substituted phenyl at the 3-position (Analog 3b) confers some anti-inflammatory activity.[10]

  • Replacing the aroyl group at the 5-position with a heteroaryl ring, such as a substituted pyridyl group (Analog 3c), can significantly boost anti-inflammatory potency.[10]

Experimental Protocols

To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. The following are standard methodologies for assessing the anticancer, antimicrobial, and anti-inflammatory activities of novel compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add test compounds at various concentrations incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution (0.5 mg/mL) incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for another 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[12]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_results Result Interpretation prepare_dilutions Prepare serial dilutions of test compounds in a 96-well plate prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculate_wells Inoculate wells with bacterial suspension prepare_inoculum->inoculate_wells incubate Incubate at 37°C for 18-24h inoculate_wells->incubate read_mic Visually determine the MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening acute anti-inflammatory activity.[13]

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow start Animal Acclimatization fasting Fast animals overnight start->fasting dosing Administer test compound or vehicle orally fasting->dosing carrageenan Inject carrageenan into the sub-plantar region of the right hind paw dosing->carrageenan measurement Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan carrageenan->measurement analysis Calculate the percentage inhibition of edema measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Preparation: Use adult Wistar rats or Swiss albino mice, fasted overnight with free access to water.

  • Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally 30-60 minutes before carrageenan injection. A control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs reveals the immense potential of the thiophene scaffold in medicinal chemistry. The biological activity of these compounds is highly dependent on the nature and position of substituents on both the thiophene and the aryl rings. Structure-activity relationship studies indicate that:

  • For anticancer activity , electron-withdrawing groups on the 5-aryl substituent are often beneficial.

  • For antimicrobial activity , derivatization of the 2-acetyl group into larger heterocyclic systems appears to be a promising strategy.

  • For anti-inflammatory activity , the introduction of heteroaryl rings at the 5-position can significantly enhance potency.

While this guide provides a comprehensive overview based on existing literature, further research is warranted to fully elucidate the therapeutic potential of this class of compounds. Specifically, a systematic synthesis and biological evaluation of a focused library of this compound analogs would provide more definitive SAR data. Such studies should include a broader range of substitutions on the phenyl ring and modifications of the ethanone moiety, coupled with in-depth mechanistic studies to identify the specific molecular targets. The detailed protocols provided herein offer a standardized framework for conducting these future investigations, ensuring the generation of robust and comparable data that will undoubtedly accelerate the journey from a promising scaffold to a clinically effective therapeutic agent.

References

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A Comparative Guide to Synthetic Routes for 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone is a key building block in medicinal chemistry and materials science. Its synthesis is of considerable interest to researchers in drug development and related fields. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a data-driven comparison of Suzuki-Miyaura coupling, Stille coupling, and direct C-H arylation to empower researchers in selecting the most suitable method for their specific needs.

Strategic Approaches to the Target Molecule

The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between a 2-acetylthiophene moiety and a 4-fluorophenyl group. The choice of synthetic strategy largely depends on the starting materials and the desired efficiency, scalability, and tolerance to functional groups. The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions, which offer a versatile and reliable means of constructing the target biaryl system.

This guide will focus on three prominent palladium-catalyzed methods:

  • Suzuki-Miyaura Coupling: A robust and widely used reaction involving the coupling of an organoboron reagent with an organohalide.

  • Stille Coupling: A versatile method that utilizes organotin compounds as coupling partners.

  • Direct C-H Arylation: An emerging, more atom-economical approach that avoids the pre-functionalization of one of the coupling partners.

We will also briefly discuss an alternative approach via Friedel-Crafts acylation.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in any chemical synthesis campaign. The following table provides a high-level comparison of the three main palladium-catalyzed routes to this compound.

FeatureSuzuki-Miyaura CouplingStille CouplingDirect C-H Arylation
Key Reactants 2-Acetyl-5-bromothiophene & 4-Fluorophenylboronic acid2-Acetyl-5-(tributylstannyl)thiophene & 4-Fluoroiodobenzene2-Acetylthiophene & 4-Fluorophenyl halide
Catalyst System Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) with a basePalladium catalyst (e.g., Pd(PPh₃)₄)Palladium catalyst (e.g., Pd(OAc)₂) with a ligand and base
Key Advantages High yields, commercially available starting materials, low toxicity of byproducts, well-established and reliable.Tolerant to a wide range of functional groups, stable organotin reagents.High atom economy, avoids pre-functionalization of the thiophene ring.
Key Disadvantages Requires pre-functionalization of both coupling partners.High toxicity of organotin reagents and byproducts, purification can be challenging.Can require harsh reaction conditions, regioselectivity can be an issue.
Typical Yields ExcellentGood to ExcellentModerate to Good

In-Depth Analysis and Experimental Protocols

Suzuki-Miyaura Coupling: The Workhorse Approach

The Suzuki-Miyaura coupling is arguably the most common and well-established method for the synthesis of this compound. This reaction offers high yields, utilizes relatively non-toxic and stable boronic acid reagents, and the purification of the final product is generally straightforward.[1]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 2-acetyl-5-bromothiophene with 4-fluorophenylboronic acid.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the 2-acetyl-5-bromothiophene to form a palladium(II) intermediate.

  • Transmetalation: The 4-fluorophenyl group is transferred from the boronic acid to the palladium center, a step that is facilitated by the presence of a base.

  • Reductive Elimination: The desired product, this compound, is formed, and the palladium(0) catalyst is regenerated.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 2-Acetyl-5-bromothiophene PdII Br-Pd(II)L_n-Thiophene OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [F-Ph-B(OH)3]^- PdII_Aryl Aryl-Pd(II)L_n-Thiophene Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields.[1][2][3]

Materials:

  • 2-Acetyl-5-bromothiophene (1 mmol)

  • 4-Fluorophenylboronic acid (1.2 mmol)

  • Potassium hydroxide (KOH) (2 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.6 mmol)

  • Benzothiazole-based Pd(II)-precatalyst (0.25 mol%)[1]

  • Water (3 mL)

Procedure:

  • In a microwave reactor vial, combine 2-acetyl-5-bromothiophene (1 mmol), 4-fluorophenylboronic acid (1.2 mmol), KOH (2 mmol), TBAB (0.6 mmol), and the Pd(II)-precatalyst (0.25 mol%).[1]

  • Add 3 mL of deionized water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 10-15 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Expected Yield: >90%[1]

Stille Coupling: A Viable Alternative

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that can be employed for the synthesis of the target molecule.[4] It involves the reaction of an organotin compound with an organohalide. While highly effective, the primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts.[4]

Reaction Scheme:

Caption: Stille coupling of 2-acetyl-5-(tributylstannyl)thiophene with 4-fluoroiodobenzene.

The catalytic cycle of the Stille coupling is analogous to the Suzuki coupling and consists of oxidative addition, transmetalation, and reductive elimination.[4]

Stille_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 4-Fluoroiodobenzene PdII I-Pd(II)L_n-Aryl OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation 2-Acetyl-5-(tributylstannyl)thiophene PdII_Thiophene Thiophene-Pd(II)L_n-Aryl Transmetalation->PdII_Thiophene RedElim Reductive Elimination PdII_Thiophene->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product

Caption: Catalytic cycle of the Stille coupling.

Materials:

  • 2-Acetyl-5-(tributylstannyl)thiophene (1.0 equiv)

  • 4-Fluoroiodobenzene (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-acetyl-5-(tributylstannyl)thiophene (1.0 equiv) and 4-fluoroiodobenzene (1.1 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Add Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%) to the reaction mixture.

  • Heat the reaction mixture to 110°C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Due to the presence of tin byproducts, careful chromatography is essential.

Expected Yield: Good to Excellent.

Direct C-H Arylation: The Atom-Economical Route

Direct C-H arylation has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions. This method avoids the need to pre-functionalize the thiophene ring, directly coupling a C-H bond with an aryl halide.

Reaction Scheme:

Caption: Direct C-H arylation of 2-acetylthiophene with 4-fluorobromobenzene.

The mechanism of direct C-H arylation is still a subject of active research, but a commonly proposed pathway involves a concerted metalation-deprotonation (CMD) step.

Direct_Arylation_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 4-Fluorobromobenzene PdII Br-Pd(II)L_n-Aryl OxAdd->PdII CMD Concerted Metalation-Deprotonation PdII->CMD 2-Acetylthiophene, Base PdII_Diaryl Aryl-Pd(II)L_n-Thiophene CMD->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product

Caption: Proposed catalytic cycle for direct C-H arylation.

Materials:

  • 2-Acetylthiophene (1.5 equiv)

  • 4-Fluorobromobenzene (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Pivalic acid (PivOH) (30 mol%)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a sealed tube, combine 4-fluorobromobenzene (1.0 equiv), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), K₂CO₃ (2.0 equiv), and PivOH (30 mol%).

  • Add 2-acetylthiophene (1.5 equiv) and DMAc.

  • Seal the tube and heat the reaction mixture at 120-140°C for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography.

Expected Yield: Moderate to Good.

Alternative Route: Friedel-Crafts Acylation

An alternative, though less common, approach involves the Friedel-Crafts acylation of pre-synthesized 2-(4-fluorophenyl)thiophene. This method avoids the use of palladium catalysts but may suffer from issues with regioselectivity, potentially yielding a mixture of the desired 2,5-disubstituted product and other isomers.

Reaction Scheme:

Caption: Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene.

Synthesis of Key Precursors

The successful synthesis of the target molecule via cross-coupling methods relies on the availability of key precursors.

Synthesis of 2-Acetyl-5-bromothiophene

This precursor can be readily synthesized by the bromination of 2-acetylthiophene using N-bromosuccinimide (NBS).

Procedure:

  • Dissolve 2-acetylthiophene in a suitable solvent such as a mixture of acetic acid and acetic anhydride.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution while stirring.

  • Heat the reaction mixture to around 50°C for 1-2 hours.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-acetyl-5-bromothiophene.

Synthesis of 4-Fluorophenylboronic Acid

4-Fluorophenylboronic acid is commercially available. However, it can be synthesized from 4-bromofluorobenzene via a Grignard reaction followed by treatment with a trialkyl borate.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most robust and reliable method, offering high yields and utilizing readily available, low-toxicity reagents.[1] Its well-established protocols, including efficient microwave-assisted options, make it an excellent choice for both small-scale research and larger-scale production.

The Stille coupling , while effective, is hampered by the toxicity of organotin compounds, which presents significant safety and waste disposal challenges.

Direct C-H arylation represents a promising, more atom-economical alternative. As the field advances, this method may become more prevalent, but it can require more rigorous optimization to achieve high yields and regioselectivity compared to the Suzuki-Miyaura coupling.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and safety considerations. For most applications, the Suzuki-Miyaura coupling provides the most practical and efficient pathway to this compound.

References

  • A Comparative Guide to the Mechanistic Pathways for the Formation of 2-(4-Fluorophenyl)thiophene - Benchchem. (URL not available)
  • Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid - Benchchem. (URL not available)
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. (URL not available)
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem. (URL not available)
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3) - Benchchem. (URL not available)
  • Synthesis and Reactivity of 2-Acetylthiophenes Deriv
  • Stille reaction - Wikipedia. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL not available)

Sources

A Spectroscopic Journey: Characterizing 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, thiophene derivatives hold a prominent position due to their diverse biological activities and unique electronic properties. This guide provides a comprehensive spectroscopic comparison of the promising compound 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone and its readily available precursors, 2-acetylthiophene and 4-fluorophenylboronic acid. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the structural transformations that occur during the synthesis, offering a clear roadmap for reaction monitoring and product verification.

The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The synthesis of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a staple in modern organic synthesis due to its high efficiency and functional group tolerance. The reaction couples 2-acetylthiophene with 4-fluorophenylboronic acid, creating a direct linkage between the thiophene and phenyl rings.

G cluster_precursors Precursors cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 2-acetylthiophene 2-acetylthiophene Pd_catalyst Pd Catalyst & Base 2-acetylthiophene->Pd_catalyst 4-fluorophenylboronic_acid 4-fluorophenylboronic acid 4-fluorophenylboronic_acid->Pd_catalyst final_product This compound Pd_catalyst->final_product

Figure 1. Synthetic workflow for this compound.

Understanding the spectroscopic signatures of the starting materials is paramount to confirming the successful formation of the desired product. The following sections will delve into the characteristic spectral data for each compound.

Spectroscopic Deep Dive: The Precursors

2-Acetylthiophene: The Thiophene Core

2-Acetylthiophene serves as the foundational thiophene scaffold in this synthesis. Its spectroscopic data reveals the characteristic features of a monosubstituted thiophene ring bearing an acetyl group.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-acetylthiophene typically exhibits three distinct signals corresponding to the thiophene ring protons and a singlet for the methyl protons of the acetyl group. The aromatic protons appear as doublets of doublets, reflecting their coupling with adjacent protons on the ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clear fingerprint of the carbon framework. Key signals include the carbonyl carbon of the acetyl group, typically found significantly downfield, and the carbons of the thiophene ring.

FT-IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. Other characteristic peaks arise from the C-H and C=C stretching and bending vibrations of the thiophene ring.

Mass Spectrometry: The mass spectrum of 2-acetylthiophene shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Characteristic fragmentation patterns often involve the loss of the acetyl group or a methyl radical.[1]

4-Fluorophenylboronic Acid: The Phenyl Donor

4-Fluorophenylboronic acid is the source of the fluorinated phenyl group in the final product. Its spectroscopic data is characteristic of a para-substituted benzene ring.

¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple, showing two doublets in the aromatic region, corresponding to the protons on the fluorophenyl ring. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium in the NMR solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbons of the phenyl ring. The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), a hallmark of organofluorine compounds.

FT-IR Spectroscopy: The IR spectrum will show characteristic absorptions for the O-H stretching of the boronic acid group, as well as C-F and aromatic C-H and C=C stretching vibrations.

The Grand Finale: Spectroscopic Profile of this compound

The successful Suzuki-Miyaura coupling results in the formation of this compound. Its spectroscopic data will exhibit a combination of features from both precursors, along with distinct changes that confirm the new C-C bond formation.

¹H NMR Spectroscopy: The proton NMR spectrum of the product is more complex than its precursors. Key features to look for are:

  • The disappearance of the proton at the 5-position of the 2-acetylthiophene ring.

  • The appearance of two new doublets in the aromatic region corresponding to the protons on the newly coupled thiophene ring.

  • The characteristic signals for the 4-fluorophenyl group, which will now show coupling to the thiophene ring protons.

  • A singlet for the acetyl methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show an increased number of signals in the aromatic region, corresponding to the carbons of both the thiophene and the 4-fluorophenyl rings. The key diagnostic signals will be the quaternary carbons at the point of coupling between the two rings.

FT-IR Spectroscopy: The FT-IR spectrum will retain the strong carbonyl (C=O) stretch from the acetyl group. The spectrum will also show a combination of aromatic C-H and C=C stretching vibrations from both the thiophene and the fluorophenyl rings, as well as the characteristic C-F stretching vibration.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the coupled product. The fragmentation pattern will likely involve cleavage at the C-C bond between the rings and loss of the acetyl group.

Comparative Data Summary

To facilitate a direct comparison, the key spectroscopic data for the precursors and the expected data for the final product are summarized in the tables below.

Table 1: Comparative ¹H NMR Data (δ, ppm)

CompoundThiophene ProtonsPhenyl ProtonsAcetyl Protons
2-Acetylthiophene ~7.7 (dd), ~7.6 (dd), ~7.1 (dd)-~2.5 (s)
4-Fluorophenylboronic acid -~8.0 (d), ~7.2 (d)-
This compound ~7.6 (d), ~7.3 (d)~7.7 (m), ~7.2 (m)~2.6 (s)

Table 2: Comparative Key ¹³C NMR Data (δ, ppm)

CompoundC=O CarbonThiophene CarbonsPhenyl Carbons
2-Acetylthiophene ~190~144, ~134, ~132, ~128-
4-Fluorophenylboronic acid --~165 (d, ¹JCF), ~137, ~115 (d, ²JCF)
This compound ~190Aromatic regionAromatic region

Table 3: Comparative Key FT-IR Data (cm⁻¹)

CompoundC=O StretchC-F StretchO-H Stretch
2-Acetylthiophene ~1665--
4-Fluorophenylboronic acid -~1150~3300 (broad)
This compound ~1660~1155-

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
2-Acetylthiophene 126111, 83, 43
4-Fluorophenylboronic acid 140122, 96
This compound 220205, 177, 122

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried flask, add 2-acetylthiophene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add Reactants, Catalyst, Base Inert_Atmosphere Inert Atmosphere (Ar/N2) Reactants->Inert_Atmosphere Solvent Add Solvent Inert_Atmosphere->Solvent Heating Heat to Reflux Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Workup Aqueous Workup Cooling->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide an indispensable toolkit for the modern chemist. By systematically comparing the spectral data of the precursors, 2-acetylthiophene and 4-fluorophenylboronic acid, with that of the final product, this compound, researchers can confidently verify the success of the Suzuki-Miyaura coupling reaction. This guide has outlined the key diagnostic features to observe in each spectrum, providing a robust framework for the characterization of this important thiophene derivative and paving the way for its further exploration in medicinal chemistry and materials science.

References

  • PubChem Compound Summary for CID 6920, 2-Acetylthiophene. National Center for Biotechnology Information. Available at: [Link].

  • PubChem Compound Summary for CID 285645, 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link].

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.

Sources

A Researcher's Guide to In-Vitro Testing of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing promise in a range of therapeutic areas, including oncology and anti-inflammatory applications.[1][2][3] The strategic incorporation of a thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic and pharmacodynamic properties.[4] This guide provides a comparative analysis of essential in-vitro testing protocols for evaluating the biological activity of novel derivatives based on this scaffold. We will delve into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reproducible data.

Section 1: Foundational Anticancer Screening: Cytotoxicity Assays

The initial step in evaluating the anticancer potential of novel this compound derivatives is to determine their cytotoxic effects on various cancer cell lines. Several assays are available for this purpose, each with its own advantages and limitations.

Comparative Overview of Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[5]Well-established, cost-effective, and suitable for high-throughput screening (HTS).[6]Can be affected by compounds that alter cellular metabolism or have reducing properties.
LDH Assay Quantifies lactate dehydrogenase (LDH) released from damaged cells, indicating loss of membrane integrity.Measures cell death directly, useful for studying necrosis.Less sensitive for early-stage apoptosis, as membrane integrity is initially maintained.
SRB Assay Measures total protein content of viable cells after fixation.Less susceptible to interference from colored compounds, good for long-term studies.Requires cell fixation, which can be a drawback for certain applications.

For initial screening, the MTT assay is often the method of choice due to its simplicity and amenability to HTS.[6] However, it is crucial to be aware of its limitations and to consider orthogonal assays like the LDH assay to confirm cytotoxicity and elucidate the mode of cell death.

Detailed Protocol: MTT Assay for IC50 Determination

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound using the MTT assay.

Materials:

  • Cancer cell lines (e.g., HepG2, PC-3, HeLa)[7][8][9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compounds.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance at 570nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT assay for determining IC50 values.

Section 2: Delving Deeper: Mechanistic Assays for Anticancer Activity

Once cytotoxic activity is established, the next logical step is to investigate the underlying mechanism of action. Key cellular processes to examine include apoptosis and cell cycle progression.

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC assay is a widely used method to detect apoptosis. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.

Principle: Annexin V has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can stain late apoptotic and necrotic cells, which have lost membrane integrity.

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Thiophene derivatives can induce cell cycle arrest, preventing cancer cell proliferation.[7] Cell cycle analysis using flow cytometry with a DNA-staining dye like propidium iodide (PI) can quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Treat cells with the test compound.

  • Harvest, wash, and fix the cells in cold 70% ethanol.

  • Treat the cells with RNase A to remove RNA.

  • Stain the cells with PI.

  • Analyze the DNA content by flow cytometry.

An accumulation of cells in a specific phase of the cell cycle suggests that the compound interferes with the machinery of that phase.

Section 3: Investigating Anti-inflammatory Potential

Many thiophene derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways.[2][3][11] In-vitro assays can be used to screen for and characterize these activities.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5]

Principle: Commercially available kits can be used to measure the inhibition of COX-1 and COX-2 or 5-LOX activity in the presence of test compounds. These assays typically involve a colorimetric or fluorometric readout.

Procedure (General):

  • Incubate the purified enzyme (COX-1, COX-2, or 5-LOX) with the test compound.

  • Add the substrate (arachidonic acid).

  • Measure the production of the enzymatic product using the detection reagent provided in the kit.

  • Calculate the percentage of inhibition and determine the IC50 value.

Comparing the IC50 values for COX-1 and COX-2 can reveal the selectivity of the compound, which is a crucial parameter for avoiding the gastrointestinal side effects associated with non-selective NSAIDs.

Measurement of Pro-inflammatory Cytokines

Compounds can also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[3][12]

Procedure (using ELISA):

  • Culture immune cells (e.g., macrophages like RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

  • Treat the cells with the test compound.

  • Collect the cell culture supernatant.

  • Quantify the concentration of the cytokine of interest (e.g., TNF-α) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Section 4: Target-Based Screening: Enzyme Inhibition Assays

For derivatives with a hypothesized specific molecular target, direct enzyme inhibition assays are indispensable. For instance, if the thiophene derivatives are designed as kinase inhibitors, their activity against specific kinases should be evaluated.

Case Study: VEGFR-2 Kinase Inhibition Assay

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target in cancer therapy. Some thiophene derivatives have been shown to inhibit VEGFR-2.[7]

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. This can be done using various formats, including ELISA-based methods or assays that measure the depletion of ATP.

Procedure (ELISA-based):

  • A plate is coated with a substrate for VEGFR-2.

  • The test compound and VEGFR-2 kinase are added to the wells.

  • ATP is added to initiate the phosphorylation reaction.

  • After incubation, a primary antibody specific for the phosphorylated substrate is added.

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

  • A substrate for the enzyme is added, and the resulting signal is measured.

The reduction in signal in the presence of the test compound indicates inhibition of VEGFR-2 kinase activity.

Visualizing a Kinase Signaling Pathway

Kinase_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PI3K PI3K VEGFR2->PI3K Phosphorylates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (Proliferation, Survival, Angiogenesis) AKT->Downstream Thiophene Thiophene Derivative Thiophene->VEGFR2 Thiophene->AKT

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by thiophene derivatives.

Conclusion

The in-vitro evaluation of this compound derivatives requires a multi-faceted approach. This guide has provided a comparative overview of key protocols for assessing their anticancer and anti-inflammatory potential, as well as for target-based screening. By carefully selecting and executing these assays, researchers can generate high-quality data to guide the structure-activity relationship (SAR) studies and advance the most promising candidates in the drug discovery pipeline. It is imperative to employ a logical and stepwise experimental plan, starting with broad screening and progressing to more detailed mechanistic studies, to fully characterize the biological profile of these versatile compounds.

References

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  • Al-Ostath, A., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules. [Link]

  • Lab-Training. (2016). Current Trends in Cell-based Assays and Drug Discovery. Lab-Training.com. [Link]

  • Lee, S., & Youn, Y. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development. Concept Life Sciences. [Link]

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  • Sharma, S., et al. (2012). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

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  • Li, Y., et al. (2019). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ACS Omega. [Link]

  • Mishra, R., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.